Physicochemical Profiling and ADME Optimization of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid: A Technical Guide
Executive Summary In modern rational drug design, the selection of peripheral building blocks profoundly dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 1-(4-Chloro-3-fluorophenyl)cyclopropan...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern rational drug design, the selection of peripheral building blocks profoundly dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid (CAS: 1268444-83-2) is a highly specialized intermediate utilized to introduce rigidified, lipophilic, and metabolically stable motifs into drug candidates[1].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we will dissect the structural causality behind this molecule's physicochemical properties and detail the self-validating experimental protocols required to accurately characterize it.
Core Physicochemical Parameters
Before deploying this building block in a synthetic campaign, its baseline physicochemical descriptors must be established. The integration of a di-halogenated phenyl ring with a cyclopropyl linker creates a unique profile characterized by high lipophilicity and modulated acidity[1].
Property
Value / Descriptor
Chemical Formula
C₁₀H₈ClFO₂
Molecular Weight
214.62 g/mol
CAS Number
1268444-83-2
Predicted LogP (Lipophilicity)
~2.8 - 3.2
Predicted pKa (Aqueous)
~4.2 - 4.5
Topological Polar Surface Area (TPSA)
37.3 Ų
Hydrogen Bond Donors / Acceptors
1 / 2
Mechanistic Causality of Structural Features
The physicochemical behavior of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic acid is not merely the sum of its atoms; it is governed by the electronic and steric interplay of its substructures.
The Cyclopropane Ring (Conformational Restriction): Unlike a flexible aliphatic chain, the cyclopropane ring possesses significant sp²-like character in its C-C bonds, increasing the s-character of the C-H bonds. This structural rigidity locks the spatial orientation of the attached phenyl and carboxyl groups. When incorporated into a drug candidate, this lowers the entropic penalty upon target binding (improving affinity) and slightly increases the acidity of the adjacent carboxylic acid via inductive electron withdrawal.
4-Chloro-3-fluoro Substitution (Metabolic & Electronic Effects): Halogens are highly electronegative. The meta-fluoro and para-chloro substitutions exert a strong electron-withdrawing inductive effect (-I) across the aromatic system. This further depresses the pKa of the carboxylate compared to an unhalogenated analog. Crucially, these halogens block CYP450-mediated aromatic oxidation at the most vulnerable positions, drastically improving the metabolic stability (half-life) of the resulting drug candidate, while simultaneously driving up the lipophilicity (LogP) to enhance membrane permeability.
Caption: Structural features of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic acid and their effects.
Experimental Workflows for Physicochemical Characterization
Theoretical predictions must be empirically validated. Because this compound is highly lipophilic and poorly soluble in water, standard analytical techniques will fail without specific modifications. Below are the field-proven, self-validating protocols for its characterization.
Protocol A: Potentiometric pKa Determination via Yasuda-Shedlovsky Extrapolation
Attempting a standard aqueous titration of this compound will result in precipitation, yielding erratic pH readings. To circumvent this, we utilize a co-solvent system and extrapolate back to purely aqueous conditions ()[2].
Solvent Preparation: Prepare a series of methanol/water mixtures ranging from 15% to 65% (w/w) methanol. Add 0.15 M KCl to all mixtures to maintain a constant ionic strength.
Sample Preparation: Dissolve the compound to a concentration of 1–2 mM in the respective co-solvent mixtures.
Titration: Titrate the solutions with standardized 0.1 M KOH under a continuous nitrogen purge at 25°C to prevent CO₂ absorption (which would falsely lower the pH).
Data Processing & Extrapolation: Calculate the apparent pKa (
psKa
) for each solvent ratio. Plot the data using the Yasuda-Shedlovsky equation:
psKa+log[H2O]=a/ϵ+b
, where
ϵ
is the dielectric constant of the mixture ()[3]. The y-intercept of this linear regression yields the true aqueous pKa.
Self-Validation System: Evaluate the linearity of the Yasuda-Shedlovsky plot (
R2>0.99
). A non-linear deviation indicates a fundamental shift in the primary solvation sphere of the carboxylate, dictating that the higher-methanol data points must be excluded from the extrapolation.
Protocol B: Shake-Flask Method for LogP / LogD Profiling
The shake-flask method remains the gold standard for lipophilicity determination, avoiding the stationary-phase artifacts sometimes seen in RP-HPLC approximations ()[4],[5].
Phase Saturation (Critical Step): Vigorously stir 1-octanol and an aqueous phase (0.1 M HCl for unionized LogP, or pH 7.4 phosphate buffer for LogD) together for 24 hours. Causality: Octanol and water are slightly miscible. Failing to mutually saturate them beforehand will cause volume shifts during the partitioning step, skewing the final concentration calculations.
Partitioning: Dissolve the compound in the pre-saturated octanol phase. Combine with the pre-saturated aqueous phase in a glass vial. Mechanically shake at 25°C for 60 minutes to reach thermodynamic equilibrium.
Phase Separation: Centrifuge the biphasic mixture at 3000 rpm for 15 minutes. Causality: Shaking generates micro-emulsions of octanol in the aqueous phase, which would falsely elevate the apparent aqueous concentration if not resolved.
Quantification: Sample both phases carefully (avoiding the interface) and quantify the compound concentration using LC-UV.
Self-Validation System: Perform a strict mass balance calculation:
(Cinitial×Voctanol)=(Coctanol_final×Voctanol)+(Caqueous_final×Vaqueous)
. A total recovery of < 95% triggers an automatic failure investigation, indicating either compound degradation or irreversible adsorption to the glass vial.
Application in Drug Design & Workflow Integration
When 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic acid is coupled (e.g., via amide bond formation) to a core scaffold, the carboxylic acid is consumed, neutralizing its charge. The resulting moiety acts as a highly lipophilic, rigid "warhead" that projects into hydrophobic pockets of target proteins (such as kinases or GPCRs). The halogens can further engage in orthogonal halogen bonding with the protein backbone.
Caption: Physicochemical profiling workflow for integrating the building block into lead optimization.
References
Cambridge MedChem Consulting. "LogP/D". Available at:[Link]
Encyclopedia.pub. "Methods for Determination of Lipophilicity". Available at: [Link]
PubMed (NIH). "PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures". Available at:[Link]
Pion Inc. "Potentiometric pKa determination of water-insoluble compounds. Validation study in methanol/water mixtures." Available at:[Link]
An In-depth Technical Guide to 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid: Physicochemical Properties and Solubility Profiling
For distribution to Researchers, Scientists, and Drug Development Professionals. Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a focused examination of 1-(4-Chloro-3-fluoropheny...
Author: BenchChem Technical Support Team. Date: March 2026
For distribution to Researchers, Scientists, and Drug Development Professionals.
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a focused examination of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid, a compound of interest in contemporary chemical research and development. The primary objective of this document is to furnish researchers with critical data regarding its molecular weight and a comprehensive, experimentally-driven approach to characterizing its solubility profile. This guide is structured to provide not only foundational data but also the practical, methodological insights required for its effective use in a laboratory setting. We will delve into the theoretical underpinnings of its expected solubility based on its chemical structure and present a robust, step-by-step protocol for empirical solubility determination.
Introduction and Compound Overview
1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid is a substituted aromatic cyclopropane derivative. Its structure, featuring a halogenated phenyl ring attached to a cyclopropane carboxylic acid moiety, suggests its potential utility as a building block in medicinal chemistry and materials science. The presence of both electron-withdrawing halogens (chlorine and fluorine) and a carboxylic acid group imparts a unique combination of lipophilicity and acidic character, which are critical determinants of its behavior in biological and chemical systems. A thorough understanding of its physicochemical properties, particularly its molecular weight and solubility, is a prerequisite for any application, from reaction optimization to formulation development.
Core Physicochemical Properties
A precise understanding of a compound's molecular weight is fundamental for all quantitative experimental work, including reaction stoichiometry, solution preparation, and analytical characterization.
Molecular Weight
The molecular weight of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid has been established through chemical database and supplier information.
This value is essential for accurately preparing solutions of known concentrations, a critical first step in determining its solubility profile.
Predicted Solubility Profile
While specific quantitative solubility data for 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid is not extensively published, its solubility characteristics can be predicted based on its functional groups. The molecule possesses:
A Carboxylic Acid Group (-COOH): This is a polar, acidic functional group capable of hydrogen bonding. This group is expected to deprotonate in basic solutions, forming a more soluble carboxylate salt.[3][4][5]
A Halogenated Phenyl Ring: The 4-chloro-3-fluorophenyl group is largely non-polar and will contribute to the compound's solubility in organic solvents.
Based on these features, a qualitative solubility profile can be anticipated:
Low solubility in neutral aqueous solutions (e.g., water).
Increased solubility in basic aqueous solutions (e.g., sodium hydroxide, sodium bicarbonate) due to the formation of the sodium carboxylate salt.[3][5][6]
Solubility in polar organic solvents (e.g., ethanol, methanol, DMSO, THF).
The following section provides a detailed protocol for empirically determining the quantitative solubility of this compound.
Experimental Protocol for Solubility Determination
The following protocol outlines a robust method for determining the solubility of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid in various solvent systems. This method is designed to be self-validating by establishing equilibrium and ensuring accurate quantification.
Selection of solvents (e.g., deionized water, 0.1 M NaOH, 0.1 M HCl, ethanol, methanol, acetonitrile, DMSO)
Experimental Workflow: A Visual Guide
The following diagram illustrates the key stages of the solubility determination protocol.
Caption: Workflow for Experimental Solubility Determination.
Step-by-Step Methodology
Preparation of Saturated Solutions:
Accurately weigh an excess amount of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid (e.g., 10 mg) into a series of glass vials. The key is to have undissolved solid remaining at the end of the experiment.
To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent.
Causality: Using an excess of the solid ensures that the resulting solution is saturated, which is the definition of solubility at a given temperature.
Equilibration:
Vortex the vials vigorously for 1-2 minutes to ensure the compound is well-dispersed.
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
Causality: Continuous agitation and a controlled temperature are crucial for achieving a true equilibrium between the dissolved and undissolved compound. Insufficient time can lead to an underestimation of solubility.
Separation of Undissolved Solid:
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
Carefully collect the supernatant and pass it through a 0.22 µm syringe filter into a clean vial.
Causality: This two-step separation process (centrifugation followed by filtration) is critical to ensure that no solid particulates are carried over for analysis, which would artificially inflate the measured concentration.
Quantification:
Prepare a series of dilutions of the filtered supernatant.
Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC with a standard curve) to determine the concentration of the dissolved compound.
Causality: A validated analytical method with a standard curve provides the necessary accuracy and precision for quantifying the compound's concentration in the saturated solution.
Data Presentation
The results of the solubility study should be summarized in a clear and concise table.
Solvent
Temperature (°C)
Solubility (mg/mL)
Solubility (mol/L)
Deionized Water
25
0.1 M NaOH
25
0.1 M HCl
25
Ethanol
25
Methanol
25
DMSO
25
Trustworthiness and Self-Validation
The described protocol incorporates several self-validating steps to ensure the trustworthiness of the generated data:
Visual Confirmation of Excess Solid: Before centrifugation, a visual inspection of each vial should confirm the presence of undissolved solid, verifying that saturation was achieved.
Equilibrium Confirmation: For a rigorous study, samples can be taken at different time points (e.g., 24h, 36h, 48h). Consistent concentration values across the later time points confirm that equilibrium has been reached.
Analytical Method Validation: The HPLC or UV-Vis method used for quantification must be validated for linearity, accuracy, and precision using a known concentration of the standard compound.
Conclusion
This technical guide has provided the foundational molecular weight for 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid and a comprehensive, experimentally-grounded protocol for determining its solubility profile. By understanding the causality behind each experimental step and incorporating self-validating checks, researchers can generate reliable and reproducible solubility data. This information is indispensable for the effective design of synthetic reactions, the development of formulations, and the interpretation of biological assays involving this compound.
References
Vertex AI Search. Carboxylic Acid Unknowns and Titration.
Crystal Structure Analysis of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid: A Methodological Whitepaper
Executive Summary 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid (CAS: 1268444-83-2) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of advanced active pharmaceut...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid (CAS: 1268444-83-2) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Understanding its precise three-dimensional conformation and solid-state packing is critical for structure-based drug design (SBDD) and polymorph screening. This whitepaper provides an authoritative, step-by-step methodology for the crystallization, single-crystal X-ray diffraction (SCXRD) analysis, and supramolecular characterization of this specific molecule.
Chemical Context & Structural Rationale
The solid-state behavior of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid is dictated by three distinct structural motifs, each contributing to its supramolecular assembly:
The Carboxylic Acid Moiety : Acts as both a strong hydrogen bond donor and acceptor. In the solid state, this group almost exclusively forms classic
R22(8)
centrosymmetric homodimers, which serve as the primary thermodynamic driver for crystal lattice formation.
The 4-Chloro-3-fluorophenyl Ring : The halogens introduce significant anisotropy in the electron density. The chlorine atom features a region of positive electrostatic potential (the
σ
-hole) at its distal end along the C–Cl bond axis. This enables highly directional halogen bonding (XB) with Lewis bases (such as the adjacent fluorine or carbonyl oxygen), a phenomenon parallel to hydrogen bonding but driven by polarizability[2].
The Cyclopropane Ring : Introduces inherent ring strain and steric bulk. It restricts the rotational degrees of freedom of the adjacent phenyl and carboxylate groups, locking the molecule into specific low-energy conformations and preventing extended planar
π
-stacking.
Crystallization Strategies (Protocol)
Expertise & Causality : Small molecular building blocks with rigid cyclopropane rings and hydrophobic halogenated phenyl rings often suffer from high solubility in organic solvents. Simple slow evaporation frequently leads to rapid supersaturation, resulting in twinned crystals or microcrystalline powders. To achieve diffraction-quality single crystals, an antisolvent vapor diffusion approach is required, as it allows for a highly controlled, diffusion-limited reduction in solubility.
Protocol: Antisolvent Vapor Diffusion
Self-Validating Check: The appearance of distinct, faceted geometric shapes (e.g., blocks or prisms) rather than needles indicates isotropic growth and a successful solvent system.
Solvent Selection : Dissolve 10–15 mg of the compound in 0.5 mL of a moderately polar "good" solvent (e.g., Ethyl Acetate or Dichloromethane). The solvent must fully solubilize the compound while maintaining a higher vapor pressure than the antisolvent.
Antisolvent Selection : Choose a miscible, non-polar antisolvent in which the compound is insoluble (e.g., n-Hexane or n-Heptane).
Setup : Place the sample vial (inner vial, uncapped) containing the solution into a larger vial (outer vial) containing 3 mL of the antisolvent.
Equilibration : Seal the outer vial tightly. Allow the antisolvent to slowly diffuse into the inner vial via the vapor phase at a constant room temperature (20–22 °C) in a vibration-free environment.
Harvesting : Crystals typically form within 3 to 7 days. Harvest the crystals immediately under a polarized light microscope, submerging them in a protective perfluoropolyether oil (e.g., Fomblin Y) to prevent solvent loss and mechanical degradation.
Single-Crystal X-Ray Diffraction (SCXRD) Workflow
Expertise & Causality : To accurately resolve the positions of the cyclopropane hydrogen atoms and minimize thermal displacement parameters (atomic vibrations), data collection must be performed at cryogenic temperatures.
Methodology: Data Collection & Processing
Mounting : Select a single, optically clear crystal (ideally 0.1–0.3 mm in dimension) that extinguishes uniformly under cross-polarized light. Mount it on a micro-loop using the perfluoropolyether oil.
Cryocooling : Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat. This instantly freezes the oil, acting as a rigid support, and drastically minimizes thermal diffuse scattering.
Diffraction : Mount the loop on a diffractometer equipped with a microfocus X-ray source (Mo K
α
,
λ=0.71073
Å). Collect a full sphere of data using
ω
and
ϕ
scans to ensure high redundancy and completeness (>99%).
Structure Solution : Solve the phase problem using SHELXT [3]. This software utilizes a dual-space algorithm that efficiently locates the heavier chlorine and fluorine atoms first, followed by the lighter carbon and oxygen framework.
Refinement : Perform iterative full-matrix least-squares refinement against
F2
using SHELXL within the Olex2 graphical interface[4].
Assign anisotropic displacement parameters (ADPs) to all non-hydrogen atoms.
Place the cyclopropane and phenyl hydrogen atoms in calculated positions using a riding model.
Locate the carboxylic acid hydrogen atom from the difference Fourier map to confirm the hydrogen-bonding network.
Figure 1: Step-by-step SCXRD data processing and structural refinement pipeline.
Conformational & Supramolecular Analysis
The 3D architecture of the crystal is a self-assembling system governed by competing non-covalent interactions. Analyzing these interactions is crucial for understanding the physicochemical properties of the bulk material.
Figure 2: Supramolecular logic governing the 3D crystal packing architecture.
Quantitative Data Summary
Data derived from the experimental workflows must be systematically evaluated against expected crystallographic norms to validate the structural model.
Table 1: Expected Crystallographic Parameters
Parameter
Typical Value / Description
Rationale / Causality
Chemical Formula
C11H10ClFO2
Target molecule composition.
Formula Weight
228.64 g/mol
Required for accurate density (
Dx
) calculations.
Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42, 339-341.
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71, 3-8.
Metrangolo, P., et al. (2005). Halogen Bonding Based Recognition Processes: A World Parallel to Hydrogen Bonding. Accounts of Chemical Research.
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Context: De-Risking Halogenated Phenylcyclopropanes in Preclinical Discovery
The compound 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid (CAS: 1268444-83-2) represents a highly versatile pharmacophore frequently utilized in the design of targeted therapeutics, including kinase inhibitors and cystic fibrosis transmembrane conductance regulator (CFTR) modulators. However, the integration of a carboxylic acid, a highly strained cyclopropane ring, and a halogenated aromatic system within a single low-molecular-weight scaffold presents a complex matrix of potential toxicological liabilities.
As drug development professionals, we cannot rely on generalized toxicity screens when evaluating such specific chemotypes. Instead, we must construct a targeted, mechanistic in vitro profiling framework. This guide provides an in-depth, self-validating methodology for assessing the preliminary toxicity profile of this compound, ensuring that early-stage de-risking is driven by causality rather than mere observation.
Toxicophore Deconstruction & Mechanistic Pathways
To design an effective in vitro toxicity panel, we must first deconstruct the molecule into its structural alerts and understand the causality of their potential failure modes.
The Carboxylic Acid Moiety (Phase II Liability): Carboxylic acids are primarily metabolized via UDP-glucuronosyltransferases (UGTs) to form acyl glucuronides (AGs). Unlike stable ether glucuronides, AGs are electrophilic and can undergo intramolecular rearrangement or react with nucleophilic residues (e.g., lysine, cysteine) on endogenous proteins[1]. This covalent adduction is a well-documented initiator of idiosyncratic drug toxicity (IDT) and immune-mediated hepatotoxicity[2].
The Cyclopropane Ring (Phase I Liability): While cyclopropylamines are notorious for single-electron transfer (SET) mediated ring-opening[3], the lack of an adjacent basic nitrogen in this specific compound shifts the primary metabolic liability. However, Cytochrome P450 (CYP)-mediated oxidation of the cyclopropane methylene carbons can still trigger ring-opening events. The resulting highly reactive primary carbon radical can covalently bind to the CYP heme prosthetic group or apoprotein, leading to irreversible mechanism-based inhibition (MBI)[4].
The 4-Chloro-3-fluorophenyl System: Halogenated aromatics are inherently lipophilic, which can drive non-specific membrane disruption and mitochondrial uncoupling. Furthermore, depending on the electronic effects of the halogens, the aromatic ring can occasionally undergo oxidative bioactivation to form reactive epoxides or quinones, necessitating stringent genotoxicity screening.
Mechanistic pathways of bioactivation for halogenated phenylcyclopropanecarboxylic acids.
Self-Validating In Vitro Profiling Workflows
To establish trustworthiness in our data, every protocol must be self-validating—meaning it includes internal controls that confirm the assay's mechanistic integrity before the test compound's data is even interpreted.
Because mechanism-based inhibition (MBI) cannot be mitigated by simply separating the dosing times of interacting drugs in the clinic[5], identifying TDI early is critical. This assay differentiates reversible competitive inhibition from irreversible MBI by utilizing a time- and NADPH-dependent pre-incubation step.
Step-by-Step Methodology:
Preparation: Prepare a 7-point serial dilution of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid (0.1 µM to 50 µM) in 100 mM potassium phosphate buffer (pH 7.4).
Pre-incubation (The Validation Step): Aliquot Human Liver Microsomes (HLM) to a final concentration of 1 mg/mL into two distinct 96-well plates. Add the test compound dilutions to both.
Plate A (+NADPH): Add an NADPH regenerating system to initiate metabolism.
Plate B (-NADPH): Add buffer only (metabolism remains inactive).
Incubate both plates at 37°C for exactly 30 minutes.
Dilution: To minimize reversible inhibition during the measurement phase, dilute the pre-incubation mixtures 10-fold into a secondary plate containing the specific CYP probe substrate (e.g., Midazolam for CYP3A4 at 5x
Km
) and fresh NADPH.
Reaction & Quenching: Incubate the secondary plate for 10 minutes at 37°C. Quench the reaction by adding an equal volume of ice-cold acetonitrile spiked with a deuterated internal standard (e.g.,
D4
-1-hydroxymidazolam).
Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the formation of the probe metabolite.
Interpretation: Calculate the IC50 for both conditions. An IC50 shift ratio (IC50
−NADPH
/ IC50
+NADPH
) > 1.5 indicates that the compound is being metabolized into a reactive intermediate that irreversibly destroys the enzyme.
Workflow for the CYP450 IC50 Shift Assay to detect mechanism-based inhibition.
Because the highly lipophilic halogenated phenyl ring can accumulate in lipid bilayers, we must distinguish between general membrane disruption (necrosis) and mitochondrial uncoupling (apoptosis/energy depletion).
Step-by-Step Methodology:
Cell Seeding: Seed metabolically competent HepaRG cells at 10,000 cells/well in a 384-well opaque plate. Incubate for 24 hours at 37°C, 5%
CO2
.
Compound Treatment: Apply a 10-point concentration-response curve (0.01 to 100 µM) of the test compound. Include 0.1% DMSO (vehicle control) and 50 µM Chlorpromazine (positive control). Incubate for 72 hours.
LDH Release (Membrane Integrity): Transfer 10 µL of the culture supernatant to a new plate. Add 10 µL of CytoTox-ONE™ reagent. Incubate for 10 minutes, quench, and measure fluorescence (Ex 560 nm / Em 590 nm). This quantifies physical cell lysis.
ATP Depletion (Mitochondrial Health): Equilibrate the original cell plate to room temperature. Add an equal volume of CellTiter-Glo® reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and measure luminescence.
Causality Check: If the
IC50
for ATP depletion is significantly lower (more potent) than the
IC50
for LDH release, the compound is acting as a mitochondrial toxicant prior to causing overt membrane rupture.
Genotoxicity (Ames & Micronucleus)
To rule out the formation of DNA-reactive epoxides from the halogenated aromatic ring, standard regulatory assays must be employed.
Ames Test: Conducted per using Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) with and without S9 metabolic activation.
In Vitro Micronucleus: Conducted per in TK6 human lymphoblastoid cells to detect clastogenic (chromosome breakage) and aneugenic (abnormal chromosome number) events.
Quantitative Decision Matrix for Lead Progression
Data generation is only as valuable as the decisions it drives. The following table synthesizes the quantitative thresholds used to determine if 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid (or its derivatives) should progress in the discovery pipeline.
Table 1: In Vitro Toxicity Thresholds & Go/No-Go Criteria
Assay / Parameter Evaluated
Predictive Alert Threshold
Mechanistic Implication
Decision / Next Steps
HepaRG Cytotoxicity (ATP
IC50
)
< 10 µM
Mitochondrial impairment / severe lipophilic toxicity.
High Risk: Terminate or redesign to reduce LogP.
CYP450 IC50 Shift (Ratio
−N/+N
)
> 1.5
Formation of ring-opened radical; CYP inactivation[4].
Medium Risk: Conduct
kinact/KI
kinetics; assess clinical DDI risk.
Covalent Binding (pmol equiv/mg)
> 50 pmol/mg
Acyl glucuronide reactivity leading to protein adduction[1].
Medium Risk: Evaluate in vivo clearance; optimize steric hindrance around COOH.
Ames Test (Revertant colonies)
> 2-fold over vehicle
Direct DNA alkylation (e.g., via epoxide formation).
High Risk: Strict No-Go. Compound is mutagenic.
hERG Patch-Clamp (Tail current block)
IC50
< 10 µM
Lipophilic interaction with cardiac potassium channels.
Medium Risk: Assess unbound
Cmax
to calculate safety margin.
Concluding Remarks on Translational Safety
The preliminary toxicity profile of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid hinges on the delicate balance between its physical chemistry (lipophilicity driven by the halogens) and its metabolic liabilities (acyl glucuronidation of the acid and oxidative ring-opening of the cyclopropane). By executing the self-validating in vitro workflows detailed above, drug development professionals can accurately quantify these risks. If liabilities such as high covalent binding or severe CYP MBI are detected, structural optimization—such as adding steric bulk alpha to the carboxylic acid to impede UGT binding, or replacing the cyclopropane with a bioisosteric oxetane—should be prioritized before advancing to in vivo models.
References
Iwamura, A., et al. "Toxicological Potential of Acyl Glucuronides and Its Assessment." Drug Metabolism and Pharmacokinetics, 2017. URL:[Link]
Shipkova, M., et al. "Acyl glucuronide drug metabolites: toxicological and analytical implications." Therapeutic Drug Monitoring, 2003. URL:[Link]
Zheng, X., et al. "Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference." Frontiers in Chemistry, 2017. URL:[Link]
"Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice." Pharmaceutics, 2020. URL:[Link]
Kalgutkar, A. S., et al. "Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and relationship to clinical drug-drug interactions and idiosyncratic adverse drug reactions." Current Drug Metabolism, 2007. URL:[Link]
Pharmacokinetic Profiling of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid Derivatives: A Technical Whitepaper on ADME Optimization
Executive Summary In contemporary drug discovery, the optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as target affinity. The 1-(4-Chloro-3-fluorophenyl)cyclopropaneca...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary drug discovery, the optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as target affinity. The 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic acid moiety has emerged as a highly privileged pharmacophore and versatile building block. By combining the conformational rigidity of a cyclopropane ring with the metabolic shielding of a di-halogenated phenyl system, this structural motif offers a unique solution to common pharmacokinetic liabilities, such as rapid Phase I clearance and poor oral bioavailability. This whitepaper deconstructs the physicochemical causality behind its PK profile and establishes rigorous, self-validating protocols for its experimental evaluation.
Structural Rationale: The Causality of Physicochemical Properties
The pharmacokinetic behavior of this derivative class is dictated by the synergistic effects of its three core structural components: the carboxylic acid, the cyclopropane ring, and the halogenated phenyl system.
The Cyclopropane Ring: Conformational Restriction and Stability
The incorporation of a cyclopropane ring serves a dual purpose. First, it imparts significant strain energy, which alters the hybridization of the carbon atoms (increasing the s-character of the C-H bonds) and restricts the conformational flexibility of the attached carboxylic acid[1]. This rigidity reduces the entropic penalty upon binding to a target protein. From a pharmacokinetic standpoint, the cyclopropyl group is highly resistant to the
β
-oxidation pathways that typically degrade linear aliphatic carboxylic acids, thereby extending the compound's half-life[1].
Di-Halogenation: Modulating Lipophilicity and CYP450 Shielding
Carboxylic acids typically possess a
pKa
between 4.0 and 4.5, meaning they are >99% ionized at a physiological pH of 7.4. This high degree of ionization inherently limits passive transcellular diffusion. To counteract this, the highly lipophilic 4-chloro-3-fluorophenyl group is appended.
Chlorine at the para-position: Acts as a steric and electronic shield, effectively blocking Cytochrome P450 (CYP)-mediated aromatic hydroxylation, a primary route of Phase I clearance[2].
Fluorine at the meta-position: Fine-tunes the electron density of the aromatic system and lowers the
pKa
of adjacent protons, preventing the formation of reactive arene oxide intermediates[3]. Together, this di-halogenation pushes the overall
LogD7.4
into the optimal range (1.5–3.0) for oral absorption without driving excessive non-specific plasma protein binding.
Metabolism and Clearance Mechanisms
Because the di-halogenated phenyl ring effectively neutralizes Phase I oxidative liabilities, the metabolic fate of these derivatives is almost entirely shifted toward Phase II conjugation, driven by the free carboxylic acid handle.
Acyl Glucuronidation (Major Pathway): The primary clearance mechanism is mediated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), which convert the carboxylic acid into an acyl glucuronide. This increases hydrophilicity, facilitating rapid biliary and renal excretion[4].
Carnitine Conjugation (Minor/Unique Pathway): Uniquely, cyclopropanecarboxylic acids are susceptible to conjugation with carnitine via carnitine acyltransferases[5]. While typically a minor pathway, this results in the urinary excretion of carnitine conjugates—a metabolic signature specific to highly strained cycloalkyl acids[5],[4].
Metabolic biotransformation pathways of halogenated cyclopropanecarboxylic acids.
Quantitative Data Presentation
The structural modifications directly translate to measurable improvements in in vitro ADME profiles. Table 1 summarizes the comparative physicochemical shifts when evolving from a standard phenylacetic acid to the target derivative.
Table 1: Comparative Physicochemical and In Vitro PK Properties
To ensure trustworthiness and reproducibility, the evaluation of these derivatives must rely on self-validating experimental systems. Below are the definitive protocols for assessing metabolic stability and permeability.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This assay determines the Phase I metabolic vulnerability of the compound.
Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).
Incubation Mixture: Combine 1 µM of the test compound with 0.5 mg/mL HLM protein in the buffer.
Self-Validation Step: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel wells. If Verapamil fails to degrade, the microsome batch or cofactor system is compromised, and the assay must be voided.
Initiation: Add an NADPH regenerating system (1 mM NADP+, 5 mM Glucose-6-Phosphate, 1 U/mL G6PDH) to initiate the reaction.
Causality: CYP450 enzymes obligatorily require electron donation to catalyze oxidation; the regenerating system ensures NADPH is not depleted during the assay.
Sampling & Quenching: At
t=
0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Labetalol).
Causality: Acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity to provide an exact kinetic snapshot.
Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS using specific Multiple Reaction Monitoring (MRM) transitions.
Protocol 2: Caco-2 Permeability Assay
This assay evaluates intestinal absorption and potential efflux transporter interactions.
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates.
Causality: Cells must be cultured for exactly 21 days. This extended duration is mandatory to allow the formation of tight junctions and the full expression of apical efflux transporters (e.g., P-gp, BCRP).
Validation: Add Lucifer Yellow (a paracellular marker) to the apical chamber.
Self-Validation Step: If the Apparent Permeability (
Papp
) of Lucifer Yellow exceeds
1×10−6
cm/s, the monolayer's tight junctions are compromised, and the well is discarded.
Dosing: Introduce 10 µM of the test compound in HBSS buffer (pH 7.4) to either the apical (A) or basolateral (B) chamber.
Incubation & Analysis: Incubate at 37°C with 5%
CO2
for 2 hours. Collect samples from the receiver chambers and quantify via LC-MS/MS to calculate
Papp
and the Efflux Ratio (
Papp(B−A)/Papp(A−B)
).
High-throughput pharmacokinetic screening and validation workflow.
References
The role of carnitine in the conjugation of acidic xenobiotics
ResearchG
Environmental Impact and Disposal of Cyclopropanecarboxylic Acid
Ketone Pharma
Current trends in drug metabolism and pharmacokinetics
PMC - NIH
Discovery of Inhibitors of the Lipopolysaccharide Transporter MsbA: From a Screening Hit to Potent Wild-Type Gram-Negative Activity
Journal of Medicinal Chemistry - ACS Public
Quantitative Structure – Pharmacokinetic Relationships for Plasma Clearance of Basic Drugs
Semantic Scholar
The Strategic Role and Mechanism of Action of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid in Rational Drug Design
Executive Summary In modern rational drug design, the transition from a preliminary hit to a clinical candidate requires meticulous optimization of both pharmacodynamics (PD) and pharmacokinetics (PK). 1-(4-Chloro-3-fluo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern rational drug design, the transition from a preliminary hit to a clinical candidate requires meticulous optimization of both pharmacodynamics (PD) and pharmacokinetics (PK). 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic acid (CAS: 1268444-83-2) is not a standalone therapeutic agent, but rather a highly privileged structural building block—a "warhead" scaffold. It is strategically integrated into active pharmaceutical ingredients (APIs) to enforce conformational restriction, enhance lipophilic target engagement, and shield molecules from premature metabolic degradation.
This technical guide deconstructs the mechanistic rationale behind utilizing this specific chemical moiety, detailing its physicochemical impact and providing field-proven, self-validating protocols for its integration into drug discovery pipelines.
Mechanistic Rationale: The Architecture of the Scaffold
The utility of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic acid stems from the synergistic combination of three distinct structural features: the rigid cyclopropyl core, the lipophilic chlorine anchor, and the electron-withdrawing fluorine atom.
Conformational Restriction via the Cyclopropyl Core
The cyclopropane ring, characterized by its unusual bonding and inherent ring strain (27.5 kcal/mol), provides an exceptionally rigid scaffold[1]. When this carboxylic acid is coupled to a target amine (forming an amide), the quaternary
α
-carbon of the cyclopropyl group severely restricts the rotational degrees of freedom of the resulting molecule.
The Causality: By locking the dihedral angles of adjacent pharmacophores, the cyclopropyl fragment reduces the entropic penalty (
ΔS
) of binding. This pre-organization addresses critical roadblocks in drug discovery by enhancing target affinity and drastically reducing off-target promiscuity[2].
Halogen-Directed Pharmacokinetics
The phenyl ring is strategically di-halogenated to optimize both binding and metabolic stability:
4-Chloro Substituent: Chlorine is a bulky, highly lipophilic atom. It drives the molecule into deep, hydrophobic pockets of target proteins (such as the transmembrane domains of CFTR or the allosteric pockets of kinases). 1-arylcyclopropanecarboxylic acids are frequently utilized as core motifs in the development of CFTR modulators[3] and in the optimization of enzyme inhibitors[4].
3-Fluoro Substituent: Fluorine is the most electronegative element. Its primary role here is metabolic shielding. By withdrawing electron density from the phenyl ring via the inductive effect, it deactivates the aromatic system toward Cytochrome P450 (CYP450)-mediated electrophilic aromatic oxidation, thereby prolonging the drug's in vivo half-life.
Structural logic of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic acid in drug design.
Quantitative Impact on Drug Properties
When this building block is incorporated into a lead compound, the physicochemical shifts are highly predictable. The table below summarizes the quantitative and qualitative impact of this scaffold on standard drug properties.
Deep hydrophobic pocket anchoring; extended
t1/2
.
3-Fluoro Substituent
Inductive electron withdrawal
Metabolic shielding against CYP450 oxidation.
Quaternary
α
-Carbon
Steric bulk at the amide linkage
Resistance to proteolytic/amidase cleavage in vivo.
Synthesizing the API: Overcoming Steric Hindrance
The quaternary nature of the
α
-carbon in 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic acid introduces significant steric hindrance, often leading to poor yields and epimerization with standard carbodiimide couplers (e.g., EDC/HOBt). To overcome this, we employ HATU , which generates a highly reactive 7-azabenzotriazole active ester, driving the reaction forward efficiently.
Protocol 1: HATU-Mediated Amide Coupling
Objective: Synthesize a target amide API utilizing the sterically hindered cyclopropanecarboxylic acid.
Scaffold Activation: Dissolve 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise.
Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to rapidly form the highly reactive OAt-ester intermediate. The use of a non-nucleophilic base prevents side reactions.
Self-Validation Check (Crucial): Before proceeding, pull a 1
μ
L aliquot and analyze via LC-MS. The presence of the
[M+H]+
peak corresponding to the OAt-ester validates successful activation. Do not proceed until
>95%
activation is confirmed to prevent wasting valuable amine building blocks.
Amine Addition: Add the target amine (1.1 eq) to the reaction mixture. Stir at room temperature for 4-12 hours.
Quench and Workup: Quench with saturated aqueous
NaHCO3
. Extract with Ethyl Acetate (
3×
). Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine.
Purification: Dry over
Na2SO4
, concentrate in vacuo, and purify via reverse-phase preparative HPLC.
Validating Pharmacokinetics: Microsomal Stability
To validate the metabolic shielding provided by the 4-chloro-3-fluoro substitution, the intrinsic clearance (
CLint
) of the newly synthesized API must be quantified.
Protocol 2: High-Throughput Human Liver Microsome (HLM) Assay
Objective: Determine the in vitro half-life and
CLint
to confirm CYP450 resistance.
Incubation Setup: Prepare a 1
μ
M solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM, 0.5 mg/mL protein concentration).
Self-Validation Check (Controls): Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control. The assay is only valid if Verapamil
CLint>40μL/min/mg
and Warfarin
CLint<5μL/min/mg
.
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).
Causality: CYP450 enzymes obligatorily require NADPH as an electron donor for oxidative metabolism.
Time-Course Quenching: At specific time points (0, 15, 30, 45, 60 minutes), transfer 50
μ
L aliquots into 150
μ
L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Causality: Cold acetonitrile instantly precipitates microsomal proteins, halting enzymatic activity and extracting the analyte.
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (
k
) and
CLint
.
Step-by-step workflow from chemical synthesis to PK/PD validation.
Conclusion
1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic acid is a masterclass in rational chemical design. By combining the entropic advantages of a cyclopropyl lock with the finely tuned lipophilicity and metabolic resistance of a halogenated phenyl ring, this building block allows medicinal chemists to rescue failing lead compounds, optimize PK/PD profiles, and successfully navigate the treacherous transition from preclinical hit to viable clinical candidate.
References
Cyclopropane Derivatives and their Diverse Biological Activities
Source: Docentes FCT NOVA
URL:[1]
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
Source: Semantic Scholar
URL:[2]
Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1
Source: ACS Publications
URL:[4]
EP2016065B1 - 1-(benzo[d][1,3]dioxol-5-yl)-n-(phenyl)cyclopropane-carboxamide derivatives and related compounds as modulators of atp-binding cassette transporters for the treatment of cystic fibrosis
Source: Google Patents
URL:[3]
An In-Depth Technical Guide to the Thermodynamic Stability of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for a...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for assessing the thermodynamic stability of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid. As a molecule of interest in contemporary drug discovery, a thorough understanding of its stability profile is paramount for formulation development, shelf-life determination, and ensuring therapeutic efficacy and safety.
Introduction to 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid
1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid, with the molecular formula C₁₀H₈ClFO₂ and a molecular weight of 214.62 g/mol , is a synthetic organic compound featuring a halogen-substituted phenyl ring attached to a cyclopropanecarboxylic acid moiety.[1][2][3] The presence of the strained cyclopropane ring and the electron-withdrawing chloro and fluoro substituents on the phenyl ring can significantly influence the molecule's physicochemical properties and, consequently, its thermodynamic stability. A comprehensive evaluation of its stability is a critical component of the drug development process, as it directly impacts the safety, efficacy, and shelf-life of the final drug product.[4]
Theoretical Framework of Thermodynamic Stability
The intrinsic stability of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid is a function of its unique chemical structure. The cyclopropane ring, being a three-membered ring system, possesses significant ring strain. This inherent strain can render the ring susceptible to opening under certain energetic conditions.
Furthermore, the electronic effects of the substituents on the phenyl ring play a crucial role. The chlorine and fluorine atoms are electron-withdrawing, which can influence the electron density distribution across the molecule, potentially affecting the reactivity of the carboxylic acid group and the stability of the cyclopropane ring. Quantum-chemical studies on fluorinated cyclopropanes suggest that fluorination can have a stabilizing effect through anomeric-like interactions.[5][6] However, the overall stability will be a balance between the destabilizing ring strain and the stabilizing electronic effects of the substituents.
Experimental Assessment of Thermodynamic Stability
A multi-faceted experimental approach is necessary to comprehensively evaluate the thermodynamic stability of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid. The following sections detail the key analytical techniques and protocols.
Thermal Analysis: DSC and TGA
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental in characterizing the solid-state stability of a compound.[7][8] They provide information on melting point, heat of fusion, and decomposition temperature.[9]
Table 1: Key Thermal Analysis Parameters
Parameter
Technique
Information Provided
Melting Point (°C)
DSC
Purity assessment, identification of polymorphic forms
Enthalpy of Fusion (J/g)
DSC
Energy required to melt the solid
Onset of Decomposition (°C)
TGA
Temperature at which significant weight loss begins
Objective: To determine the melting point and assess the purity of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid.
Methodology:
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (20-50 mL/min). The temperature range should encompass the expected melting point.
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The sharpness of the peak can provide a qualitative indication of purity.
Objective: To evaluate the thermal stability and decomposition profile of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid.
Methodology:
Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA pan.
Instrument Setup: Place the sample pan in the TGA furnace.
Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere, to a temperature beyond its decomposition point.
Data Analysis: The TGA curve plots weight loss as a function of temperature. The onset temperature of decomposition indicates the upper limit of the compound's thermal stability.
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of stability assessment.[10][11] It involves subjecting the compound to conditions more severe than those it would typically encounter during storage to identify potential degradation products and pathways.[12][13] The goal is to achieve 5-20% degradation of the drug substance.[4][13]
**dot
Caption: Experimental workflow for forced degradation studies.
A validated stability-indicating HPLC method is essential for separating and quantifying the parent compound from its potential degradation products.[14]
Experimental Protocol 4: Development of a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method for the analysis of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid and its degradation products.
Methodology:
Column Selection: Start with a C18 reversed-phase column.
Mobile Phase Optimization:
Aqueous Phase: Screen different pH values using buffers (e.g., phosphate, acetate) to ensure optimal ionization and retention of the carboxylic acid. The stability of carboxylic acids can be pH-dependent.[15]
Organic Phase: Use common organic modifiers like acetonitrile or methanol.
Gradient Elution: Develop a gradient elution program to ensure the separation of the parent peak from any impurity peaks.
Detection: Use a UV detector at a wavelength where the compound exhibits maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity. Mass spectrometry (MS) can be coupled with HPLC for the identification of unknown degradation products.[16]
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Table 2: Typical HPLC Method Parameters
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
5% to 95% B over 20 minutes
Flow Rate
1.0 mL/min
Detection
UV at 254 nm
Injection Volume
10 µL
Potential Degradation Pathways
Based on the chemical structure, several degradation pathways can be hypothesized.
**dot
Caption: Hypothesized degradation pathways for the target compound.
Hydrolysis: The carboxylic acid group itself is generally stable to hydrolysis. However, under harsh acidic or basic conditions, the strained cyclopropane ring could potentially undergo ring-opening reactions.
Oxidation: The aromatic ring could be susceptible to oxidation, leading to the formation of hydroxylated byproducts.
Photolysis: Aromatic halides can be susceptible to photolytic cleavage of the carbon-halogen bond.[17]
Thermolysis: At elevated temperatures, decarboxylation of the carboxylic acid is a potential degradation pathway. The thermal decomposition of some halogenated cyclopropanes has been shown to proceed via carbene elimination or rearrangement to olefins.[18]
Conclusion
The thermodynamic stability of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid is a critical quality attribute that must be thoroughly investigated during its development as a potential pharmaceutical agent. A combination of thermal analysis techniques (DSC and TGA) and comprehensive forced degradation studies, coupled with a validated stability-indicating HPLC method, provides the necessary data to understand its degradation profile. This knowledge is essential for developing a stable formulation, establishing appropriate storage conditions and shelf-life, and ultimately ensuring the delivery of a safe and effective drug to patients.
References
Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]
PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]
National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
Beilstein Journal of Organic Chemistry. (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]
BioProcess International. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
Pharmaguideline. (2017, November 6). Forced Degradation Study in Pharmaceutical Stability. [Link]
Journal of Drug Delivery and Therapeutics. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. [Link]
ResearchGate. (2025, October 30). (PDF) Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. [Link]
ACS Publications. (1997). On the Stability of Carboxylic Acid Derivatized Gold Colloidal Particles: The Role of Colloidal Solution pH Studied by Optical Absorption Spectroscopy. [Link]
SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
ACS Publications. Supporting Information Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3- hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid. [Link]
National Center for Biotechnology Information. (2025, August 12). Pathway crosstalk enables degradation of aromatic compounds in marine Roseobacter clade bacteria. [Link]
ResearchGate. (2025, August 18). (PDF) Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]
ChemRxiv. General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. [Link]
ResearchGate. (2026, January 29). (PDF) Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). [Link]
Spectroscopy Online. (2026, March 13). Development of a High Sensitivity Method for the Analysis of Clopidogrel and Clopidogrel Carboxylic Acid Metabolite in Human K2EDTA Plasma Using UHPLC–MS-MS. [Link]
ResearchGate. Convergence of degradation pathways for aromatic and chloroaromatic.... [Link]
Journal of Aquatic Plant Management. (2003). A Review of the Aquatic Environmental Fate of Triclopyr and its Major Metabolites. [Link]
LJMU Research Online. (2024, May 7). Metabolism-based category formation for the prioritisation of genotoxicity hazard assessment for plant protection product residu. [Link]
Journal of the Chemical Society, Perkin Transactions 1. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. [Link]
HPLC method development for 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid analysis
An in-depth technical guide and protocol for the chromatographic analysis of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid, designed for analytical chemists and pharmaceutical scientists. Introduction & Analyte...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide and protocol for the chromatographic analysis of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid, designed for analytical chemists and pharmaceutical scientists.
Introduction & Analyte Profiling
1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid (CAS: 1268444-83-2) is a highly specific, halogenated building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly small-molecule kinase inhibitors[1][2].
From an analytical perspective, this compound presents specific chromatographic challenges:
Carboxylic Acid Moiety: Highly ionizable. If the mobile phase pH is not strictly controlled, the compound will exist in a state of partial ionization, leading to severe peak tailing and retention time shifts.
Halogenated Aromatic Ring: The presence of both chlorine and fluorine atoms on the phenyl ring creates unique electron-withdrawing effects, altering the
π
-electron cloud density. This necessitates a stationary phase capable of resolving closely related process impurities (e.g., des-fluoro or des-chloro analogs).
Method Development Rationale: The Causality of Chromatographic Choices
To develop a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, every parameter must be scientifically justified.
The "2-pH Rule" and Mobile Phase Selection
The pKa of the cyclopropanecarboxylic acid group is estimated to be between 4.0 and 4.5. According to the foundational "2-pH rule" of HPLC method development, the pH of the aqueous mobile phase must be maintained at least two units below the analyte's pKa to ensure the acidic functional group remains fully protonated (neutral)[3][4].
Buffer Choice: 0.1% Phosphoric Acid (
H3PO4
) in water yields a pH of ~2.1, perfectly satisfying the 2-pH rule[4]. Phosphoric acid is selected over Trifluoroacetic acid (TFA) or Formic acid because it provides superior UV transparency at low wavelengths (210–220 nm), which is critical for quantifying trace-level impurities that lack strong chromophores.
Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity (resulting in lower system backpressure) and lower UV cutoff.
Stationary Phase Selection
While a standard C18 column provides adequate hydrophobic retention, a Phenyl-Hexyl stationary phase is recommended for this analyte. The phenyl groups on the stationary phase engage in
π−π
interactions with the halogenated aromatic ring of the analyte. This orthogonal retention mechanism significantly enhances selectivity, ensuring baseline resolution between the main peak and potential halogen-substituted process impurities.
Quality by Design (QbD) workflow for HPLC method development.
Experimental Protocol
Chromatographic Conditions
The following parameters establish a self-validating system. The gradient is designed to elute the main peak in the middle of the run while strongly washing the column at the end to elute highly non-polar dimers or degradation products.
Parameter
Specification
Column
Waters XBridge Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A
0.1% Phosphoric Acid in Milli-Q Water
Mobile Phase B
100% HPLC-Grade Acetonitrile
Flow Rate
1.0 mL/min
Column Temperature
30°C ± 2°C
Detection Wavelength
UV at 220 nm (Reference: 360 nm)
Injection Volume
10 µL
Diluent
Water : Acetonitrile (50:50, v/v)
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
Elution Profile
0.0
80
20
Initial hold
2.0
80
20
Isocratic hold
10.0
20
80
Linear gradient
12.0
20
80
Column wash
12.1
80
20
Return to initial
| 15.0 | 80 | 20 | Re-equilibration |
Step-by-Step Sample Preparation
Diluent Preparation: Mix equal volumes of Milli-Q water and HPLC-grade Acetonitrile. Degas via sonication for 5 minutes.
Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate to dissolve, and make up to volume.
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
System Suitability Testing (SST): Inject the Working Standard Solution six consecutive times. The method is valid for sample analysis only if:
Relative Standard Deviation (%RSD) of peak area
≤
2.0%.
USP Tailing Factor (
Tf
)
≤
1.5.
Theoretical Plates (
N
)
≥
5,000.
Method Validation (ICH Q2(R2) Compliance)
To ensure the analytical procedure is fit for its intended purpose, it must be validated according to the latest ICH Q2(R2) guidelines[5][6].
Specificity & Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of impurities and degradants[6]. A stability-indicating method must prove that the active compound peak is completely resolved from its degradation products.
Forced degradation protocol for ICH Q2(R2) Specificity validation.
Peak purity assessment using a Photodiode Array (PDA) detector must be performed on all stressed samples. The Peak Purity Angle must be less than the Peak Purity Threshold to confirm no co-elution of degradants.
Validation Parameters Summary
The following table summarizes the required validation parameters, their ICH Q2(R2) acceptance criteria, and expected outcome ranges for this specific methodology[6][7].
Validation Parameter
ICH Q2(R2) Methodology
Acceptance Criteria
Expected Outcome
Linearity & Range
5 concentration levels (25% to 150% of nominal 0.1 mg/mL).
Correlation coefficient (
R2
)
≥
0.999.
R2
= 0.9998
Accuracy (Recovery)
Spiked samples at 50%, 100%, and 150% levels (n=3 each).
Mean recovery between 98.0% and 102.0%.
99.2% – 100.8%
Repeatability (Precision)
6 replicate preparations of the 100% standard.
%RSD of assay
≤
2.0%.
%RSD
≤
0.5%
Intermediate Precision
Different analyst, different day, different HPLC system.
Overall %RSD (n=12)
≤
2.0%.
%RSD
≤
0.8%
LOD / LOQ
Based on Signal-to-Noise (S/N) ratio.
LOD S/N
≥
3; LOQ S/N
≥
10.
LOQ
≈
0.05 µg/mL
Robustness
Deliberate variations in flow rate (
±
0.1 mL/min), pH (
±
0.2), and Temp (
±
2°C).
Application Notes and Protocols for the Scale-Up Manufacturing of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid
Introduction: The Significance of a Key Pharmaceutical Intermediate 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic acid is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs)...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of a Key Pharmaceutical Intermediate
1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic acid is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structural features, a substituted phenyl ring attached to a strained cyclopropane moiety, make it a valuable synthon for medicinal chemists targeting a range of therapeutic areas. The efficient and robust large-scale manufacturing of this intermediate is therefore of paramount importance to ensure a consistent and high-quality supply chain for essential medicines.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up manufacturing process for 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid. The protocols and discussions herein are grounded in established chemical principles and informed by field-proven insights into industrial chemical processing, with a strong emphasis on scientific integrity, safety, and regulatory compliance.
Strategic Synthesis: A Phase-Transfer Catalysis Approach
For the industrial production of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid, a two-step synthetic route commencing from 4-chloro-3-fluorophenylacetonitrile is recommended. This pathway is advantageous due to the relatively low cost of starting materials, high potential for process optimization, and the avoidance of highly hazardous reagents often associated with other cyclopropanation methods. The key transformation is a phase-transfer catalyzed (PTC) cyclopropanation, a technique well-suited for large-scale operations due to its mild reaction conditions, high yields, and operational simplicity.[1][2]
The overall synthetic scheme is as follows:
Step 1: Phase-Transfer Catalyzed Cyclopropanation. 4-chloro-3-fluorophenylacetonitrile is reacted with 1,2-dibromoethane in the presence of a phase-transfer catalyst and a strong aqueous base to form 1-(4-chloro-3-fluorophenyl)cyclopropanecarbonitrile.
Step 2: Hydrolysis. The resulting cyclopropylnitrile is then hydrolyzed under basic conditions to yield the final product, 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid.
This approach offers a convergent and efficient synthesis, with the PTC step being the cornerstone of a scalable and economically viable process.
Visualizing the Manufacturing Workflow
Caption: Manufacturing Workflow for 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid.
This protocol is intended for initial laboratory-scale synthesis and process understanding. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 1-(4-chloro-3-fluorophenyl)cyclopropanecarbonitrile
To a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a dropping funnel, add 4-chloro-3-fluorophenylacetonitrile (1 equivalent), 1,2-dibromoethane (1.2 equivalents), and tetrabutylammonium bromide (TBAB, 0.05 equivalents).
Commence vigorous stirring and add a 50% (w/w) aqueous solution of sodium hydroxide (5 equivalents) dropwise over 1-2 hours, maintaining the internal temperature between 25-35 °C. An ice-water bath may be necessary to control the exotherm.
After the addition is complete, continue stirring at room temperature for 4-6 hours, or until in-process control (IPC) analysis (e.g., by GC or HPLC) indicates the consumption of the starting material.
Upon reaction completion, cautiously add water to dissolve the precipitated salts and transfer the mixture to a separatory funnel.
Extract the aqueous layer with a suitable organic solvent (e.g., toluene or dichloromethane).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(4-chloro-3-fluorophenyl)cyclopropanecarbonitrile. This intermediate can often be used in the next step without further purification.
Step 2: Hydrolysis to 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid
To the crude 1-(4-chloro-3-fluorophenyl)cyclopropanecarbonitrile from the previous step, add a mixture of ethanol and a 20% aqueous solution of sodium hydroxide.
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 8-12 hours, monitoring the reaction progress by TLC or HPLC until the nitrile is fully consumed.
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane or toluene) to remove any non-acidic impurities.
Cool the aqueous layer in an ice-water bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.
The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the crude 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid.
Scale-Up Considerations and Process Optimization
Transitioning from laboratory-scale synthesis to industrial manufacturing requires careful consideration of several critical factors to ensure safety, efficiency, and consistent product quality.
Heat Management and Reaction Control
The PTC cyclopropanation reaction is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging.
Controlled Addition: The rate of addition of the aqueous sodium hydroxide solution is a critical parameter for controlling the reaction temperature. A slow and controlled addition rate is essential to prevent a runaway reaction.
Reactor Cooling: The manufacturing vessel must have an efficient cooling system (e.g., a jacketed reactor with a circulating coolant) to manage the heat generated during the reaction.
Calorimetry Studies: It is highly recommended to perform reaction calorimetry studies during process development to quantify the heat of reaction and determine the maximum safe addition rate.
Mixing and Mass Transfer
In a biphasic PTC system, efficient mixing is crucial to maximize the interfacial area between the aqueous and organic phases, thereby facilitating the transfer of the hydroxide ions and the catalytic cycle.
Agitator Design: The choice of agitator (e.g., turbine, pitched-blade) and its speed should be optimized to ensure good mixing without causing excessive shearing, which could lead to emulsion formation.
Baffling: The reactor should be properly baffled to prevent vortex formation and promote efficient mixing throughout the vessel.
Catalyst Loading and Efficiency
The amount of phase-transfer catalyst can significantly impact the reaction rate and overall cost.
Optimization: The catalyst loading should be optimized to achieve a balance between a reasonable reaction time and the cost of the catalyst. Typically, catalyst loading ranges from 1-5 mol%.[3]
Catalyst Recycling: In some cases, it may be possible to recover and recycle the phase-transfer catalyst, further improving the process economics.
Impurity Profile and Control
Understanding and controlling the impurity profile is a critical aspect of manufacturing an API intermediate.
Potential Impurities: Potential impurities can arise from starting materials, side reactions (e.g., dimerization of the starting nitrile), or degradation of the product.
In-Process Controls (IPCs): Implement robust IPCs at critical stages of the process to monitor the formation of impurities and ensure they remain within acceptable limits.
Purification Strategy: The purification process, particularly the crystallization step, must be designed to effectively remove key impurities.
Purification: Achieving High Purity via Crystallization
Crystallization is a powerful technique for purifying the final product to the high standards required for a pharmaceutical intermediate.
Solvent Selection and Optimization
The choice of solvent system is critical for achieving high purity and yield.
Screening: A systematic screening of various solvents and solvent mixtures should be performed to identify a system that provides good solubility of the product at elevated temperatures and low solubility at ambient or sub-ambient temperatures.
Common Solvents: Toluene, ethyl acetate, and mixtures of these with heptane or hexane are often good starting points for the crystallization of carboxylic acids.
Crystallization Protocol
Dissolve the crude 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid in the chosen solvent system at an elevated temperature until a clear solution is obtained.
Slowly cool the solution to allow for the formation of well-defined crystals. A controlled cooling profile is often beneficial for achieving higher purity.
Hold the slurry at a lower temperature for a period to maximize the yield.
Isolate the crystals by filtration.
Wash the filter cake with a small amount of cold, fresh solvent to remove any residual mother liquor.
Dry the purified product under vacuum at a suitable temperature to a constant weight.
Analytical Methods for Quality Control
Robust analytical methods are essential for monitoring the manufacturing process and ensuring the final product meets all quality specifications.
Parameter
Analytical Technique
Typical Conditions
Assay and Purity
High-Performance Liquid Chromatography (HPLC)
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: Isocratic or gradient mixture of acetonitrile and water with a buffer (e.g., 0.1% phosphoric acid) Detection: UV at an appropriate wavelength (e.g., 210 nm)[4]
Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the chemical structure.
Residual Solvents
Gas Chromatography (GC) with Headspace
To quantify any residual solvents from the manufacturing process.
Water Content
Karl Fischer Titration
To determine the amount of water in the final product.
Regulatory and Safety Considerations
Good Manufacturing Practices (GMP)
The manufacturing of API intermediates should be conducted in accordance with Current Good Manufacturing Practices (cGMP) to ensure product quality and consistency.[1][5][6] This includes:
Documentation: Maintaining detailed batch records for every step of the manufacturing process.
Equipment Qualification: Ensuring that all equipment is properly qualified for its intended use.
Process Validation: Validating the manufacturing process to demonstrate that it consistently produces a product meeting its predetermined specifications.[7]
Quality Control: Implementing a robust quality control system for testing raw materials, in-process materials, and the final product.
Safety Precautions
Sodium Hydroxide: Concentrated sodium hydroxide is highly corrosive and can cause severe burns. Appropriate PPE, including chemical-resistant gloves, goggles, and a face shield, must be worn when handling this reagent. The dissolution of sodium hydroxide in water is highly exothermic and should be done with care.[8]
1,2-Dibromoethane: This is a toxic and potentially carcinogenic substance. It should be handled in a well-ventilated area, and exposure should be minimized.
Exothermic Reactions: As previously discussed, the cyclopropanation reaction is exothermic. Strict temperature control is essential to prevent runaway reactions.
Conclusion
The scale-up manufacturing of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid via a phase-transfer catalyzed route offers a robust, efficient, and economically viable process. By carefully considering the principles of chemical engineering, process safety, and regulatory compliance outlined in this guide, manufacturers can ensure the consistent production of this key pharmaceutical intermediate at a high standard of quality. A thorough understanding of the reaction mechanism, optimization of process parameters, and implementation of rigorous quality control measures are the cornerstones of a successful and scalable manufacturing process.
References
U.S. Food and Drug Administration. (2018). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]
ChemicalBook. (n.d.). Cyclopropanecarboxylic acid synthesis. Retrieved from a general search on the synthesis of this class of compounds.
ResearchGate. (n.d.). Scale-up of the cyclopropanation reaction.
How to Synthesize 4-Fluorophenylacetonitrile: A Professional and Interesting Approach. (2023). X-MOL.
SIELC Technologies. (n.d.). HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. [Link]
PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice. Retrieved from a general search on impurity profiling in pharmaceuticals.
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
Royal Society of Chemistry. (2021). CoCo-PBA/tetrabutylammonium bromide as highly efficient catalyst for CO2 and epoxides coupling reaction under mild conditions. [Link]
PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from a general search on the principles of PTC.
PubMed. (2015). Phase-transfer and other types of catalysis with cyclopropenium ions. [Link]
Royal Society of Chemistry. (2021). CoCo-PBA/tetrabutylammonium bromide as highly efficient catalyst for CO2 and epoxides coupling reaction under mild conditions. [Link]
TCI Chemicals. (n.d.). 1H-NMR of 1-(4-Chlorophenyl)-1-cyclopropanecarboxylic Acid.
Global Journal of Pharmacy & Pharmaceutical Sciences. (2024). Overview On Impurity Profiling For Pharmaceutical Drug Candidates. [Link]
HGGaoli. (n.d.). PTC Thermal Management. Retrieved from a general search on thermal management in chemical reactions.
IJDRA. (n.d.). Regulatory aspects of Impurity profiling. [Link]
NASA Technical Reports Server. (n.d.). Predictive Thermal Control (PTC) Technology to enable Thermally Stable Telescopes: Year 3 Status. [Link]
PMC. (2019). A New Thermal Controlling Material with Positive Temperature Coefficient for Body Warming: Preparation and Characterization. [Link]
DBK USA. (n.d.). Self-regulating PTC Heating Technology for fail-safe heating. [Link]
NASA. (n.d.). Predictive Thermal Control (PTC) Technology to enable Thermally Stable Telescopes: First Two Year Status. Retrieved from a general search on predictive thermal control.
Technical Support Center: Synthesis of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid
Welcome to the technical support center for the synthesis of 1-(4-chloro-3-fluorophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 1-(4-chloro-3-fluorophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 1-(4-chloro-3-fluorophenyl)cyclopropanecarboxylic acid?
A1: The most common and efficient synthetic route involves a two-step process. First, a phase-transfer catalyzed (PTC) cyclopropanation of (4-chloro-3-fluorophenyl)acetonitrile with a suitable dihaloalkane (e.g., 1,2-dibromoethane) is performed to form the cyclopropylnitrile intermediate. This is followed by the hydrolysis of the nitrile group to the desired carboxylic acid.[1]
Q2: Why is Phase-Transfer Catalysis (PTC) recommended for the cyclopropanation step?
A2: Phase-transfer catalysis is highly advantageous for this type of reaction. It facilitates the reaction between reactants in immiscible phases (typically an aqueous phase containing the base and an organic phase with the substrate). PTC methods can lead to shorter reaction times, increased yields, and a reduced need for expensive or hazardous reagents.[2] Chiral phase-transfer catalysts can also be employed for asymmetric synthesis if a specific enantiomer is desired.[3]
Q3: What are the critical parameters to control during the synthesis?
A3: Several parameters are crucial for a successful synthesis:
Purity of Reagents: Ensure all starting materials and solvents are of high purity to avoid side reactions or catalyst inhibition.[4]
Inert Atmosphere: Many reagents and catalysts used in cyclopropanation are sensitive to oxygen and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]
Temperature Control: The optimal temperature can vary for each step. Precise temperature control is essential to minimize side reactions and decomposition of unstable intermediates.[4][5]
Agitation: Vigorous stirring is necessary in phase-transfer catalyzed reactions to ensure efficient mixing of the different phases.[3]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
Low Yield in Cyclopropanation Step
Q4: My cyclopropanation reaction is resulting in a low yield of 1-(4-chloro-3-fluorophenyl)cyclopropanecarbonitrile. What are the potential causes and how can I fix this?
A4: Low yield in the cyclopropanation step can stem from several factors. Here's a breakdown of potential issues and their remedies:
Inefficient Phase-Transfer Catalyst:
Cause: The chosen phase-transfer catalyst may not be optimal, or it may have degraded.
Solution: Screen different quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB) to find the most effective one for your specific substrate.[1] Ensure the catalyst is from a reliable source and stored correctly.
Suboptimal Base Concentration:
Cause: The concentration of the base (e.g., sodium hydroxide) is critical. If it's too low, deprotonation of the acetonitrile will be incomplete. If it's too high, it can lead to side reactions.
Solution: Optimize the concentration of the aqueous base. A 50% aqueous solution of NaOH is often a good starting point.[3]
Poor Reactivity of the Dihaloalkane:
Cause: While 1,2-dibromoethane is commonly used, its reactivity can be influenced by temperature.
Solution: Ensure the reaction temperature is appropriate. A modest increase in temperature might improve the rate of reaction, but be cautious of potential side reactions.[5]
Side Reactions:
Cause: Dimerization of the starting acetonitrile or other side reactions can compete with the desired cyclopropanation.
Solution: Slow, controlled addition of the dihaloalkane can help minimize side reactions.[4] Maintaining a consistent temperature is also crucial.
Troubleshooting Flowchart for Low Cyclopropanation Yield
Caption: Troubleshooting logic for low cyclopropanation yield.
Incomplete Hydrolysis of the Nitrile
Q5: I am observing the presence of the starting nitrile or the corresponding amide impurity after the hydrolysis step. How can I drive the reaction to completion?
A5: Incomplete hydrolysis is a common issue. The conversion of the nitrile to the carboxylic acid proceeds through an amide intermediate.[6]
Acid-Catalyzed Hydrolysis:
Cause: Insufficient reaction time or acid concentration.
Solution: Increase the reaction time and/or the concentration of the acid (e.g., concentrated HCl). Refluxing for several hours is typically required.[1][7]
Base-Catalyzed Hydrolysis:
Cause: Similar to acid hydrolysis, insufficient reaction time or base concentration can lead to incomplete reaction. The initial product is the carboxylate salt.
Solution: Ensure a sufficient excess of a strong base (e.g., NaOH or KOH) is used and allow for adequate reflux time.[8] Following the basic hydrolysis, a separate acidification step with a strong acid (e.g., HCl) is necessary to protonate the carboxylate and isolate the carboxylic acid.[7]
Experimental Protocols
Protocol 1: Synthesis of 1-(4-chloro-3-fluorophenyl)cyclopropanecarbonitrile
This protocol is a general guideline and may require optimization.
Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add (4-chloro-3-fluorophenyl)acetonitrile and a suitable solvent (e.g., toluene or dichloromethane).
Addition of Reagents: Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, ~5 mol%).
Base Addition: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide.
Cyclopropanation: Heat the mixture to the desired temperature (e.g., 40-60 °C) and add 1,2-dibromoethane dropwise over a period of 1-2 hours.
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or GC-MS. The reaction may take several hours to reach completion.
Work-up: After completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: The crude product can be purified by column chromatography or distillation.
Protocol 2: Hydrolysis of 1-(4-chloro-3-fluorophenyl)cyclopropanecarbonitrile
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add the crude 1-(4-chloro-3-fluorophenyl)cyclopropanecarbonitrile.
Hydrolysis: Heat the mixture to reflux (typically around 110 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.[1]
Work-up: Cool the reaction mixture to room temperature and pour it into ice water. The carboxylic acid product may precipitate.
Isolation: Collect the solid product by filtration. If no solid forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
Purification: Wash the collected solid or the organic extract with water, dry, and recrystallize from an appropriate solvent system to obtain the pure 1-(4-chloro-3-fluorophenyl)cyclopropanecarboxylic acid.
General Synthesis Workflow
Caption: The two-step synthesis of the target compound.
Data Summary
The following table provides representative data for the key steps in the synthesis. Note that yields are highly dependent on the specific reaction conditions and scale.
Arai, S., et al. (1999). Stereoselective Synthesis of Cyclopropane Rings under Phase-Transfer-Catalyzed Conditions.
Chemistry Steps. (2022). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
Huang, A., et al. (n.d.). Supporting Information: Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid.
U.S. Patent 3,843,709A. (1974). Preparation of cyclopropyl cyanide from 4-chlorobutyronitrile.
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid.
U.S. Patent 3,843,709A. (1974). Preparation of cyclopropyl cyanide from 4-hlorobutyronitrile.
Technical Support Center: Troubleshooting Impurities in 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid Extraction
Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid , a critical ha...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid , a critical halogenated building block often utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase and ELOVL1 inhibitors[1].
The synthesis of this compound typically involves the cyclopropanation of a phenylacetonitrile derivative followed by rigorous alkaline hydrolysis[2]. However, the extraction and isolation phases are notorious for yielding impurities such as unreacted nitriles, stalled amide intermediates, and phase-transfer catalyst (PTC) carryover[3]. This guide provides field-proven, mechanistically grounded solutions to optimize your liquid-liquid extraction workflows.
To design a self-validating extraction protocol, one must first understand the ionization states and partitioning preferences of the target analyte versus its common impurities.
Table 1: Partitioning Behavior of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid and Common Impurities
The following diagram illustrates the optimized phase-switch extraction strategy. By modulating the pH, we dictate the solubility of the target acid, allowing us to selectively purge impurities before recovering the final product.
Q1: Why am I seeing a significant amide impurity (1-(4-chloro-3-fluorophenyl)cyclopropanecarboxamide) in my final extracted acid?A: Causality: The quaternary alpha-carbon of the cyclopropane ring, combined with the bulky di-halogenated phenyl ring, creates extreme steric hindrance. This severely retards the nucleophilic attack by hydroxide ions during the hydrolysis of the nitrile precursor, causing the reaction to frequently stall at the primary amide intermediate[2].
Solution: If the initial basic wash is skipped, this neutral amide will remain suspended in the aqueous phase and will co-extract with your target acid during the final acidic extraction. To prevent this, implement a rigorous basic wash (pH > 12) using a non-polar solvent like toluene or diethyl ether before acidification. The neutral amide will partition into the organic waste, leaving the ionized target carboxylate safely in the aqueous phase.
Q2: I am experiencing severe, unbreakable emulsions during the liquid-liquid extraction steps. How can I resolve this?A: Causality: This is almost certainly due to the carryover of Phase Transfer Catalysts (PTCs), such as tetrabutylammonium bromide (TBAB) or benzyltrimethylammonium chloride, which are standardly used to facilitate the preceding cyclopropanation step[3]. PTCs act as powerful surfactants, reducing interfacial tension and stabilizing oil-in-water emulsions.
Solution: Do not attempt to shake the separatory funnel vigorously if PTC carryover is suspected; instead, use a gentle swirling motion. To break an existing emulsion, increase the ionic strength of the aqueous layer by adding saturated NaCl (brine), or filter the entire biphasic mixture through a pad of Celite to remove stabilizing micro-particulates.
Q3: My isolated yield is exceptionally low, and LC-MS shows the product remains in the aqueous phase even after acidification. What went wrong?A: Causality: The electron-withdrawing 4-chloro and 3-fluoro substituents inductively pull electron density away from the carboxylic acid group. This stabilizes the conjugate base (carboxylate), effectively lowering the pKa of the molecule compared to an unsubstituted phenylcyclopropanecarboxylic acid. If you only acidify the solution to pH 3-4, a significant fraction of your product remains ionized and water-soluble.
Solution: You must force the equilibrium entirely to the protonated, lipophilic free acid. Ensure the aqueous layer is aggressively acidified to a pH strictly < 1 using 5M HCl[4]. Verify the pH with high-resolution indicator paper; the high buffering capacity of the concentrated NaOH/KOH used in the hydrolysis step can easily deceive calculated acid volume additions.
Q4: The final isolated solid is discolored and contains high levels of inorganic ash. How do I clean it up?A: Causality: Discoloration often stems from trace oxidation of the electron-rich cyclopropane ring, while high inorganic ash is due to the precipitation of NaCl/KCl salts generated during the neutralization of the strong base with HCl.
Solution: Perform a minimum of two aggressive brine washes on your final Ethyl Acetate extract[4]. If discoloration persists, stir the final organic phase with activated charcoal (Darco) for 30 minutes prior to the addition of the MgSO₄ drying agent, then filter through a fine frit.
Optimized Phase-Switch Extraction Protocol
This protocol is a self-validating system. By confirming the pH at critical junctions, the operator ensures the analyte is in the correct ionization state, guaranteeing high purity and recovery.
Step 1: Alkaline Impurity Purge (Basic Wash)
Following the alkaline hydrolysis of the nitrile precursor (e.g., refluxing in 20% aqueous NaOH for 8–18 hours)[2], cool the crude reaction mixture to ambient temperature (20–25 °C).
Verify the pH of the aqueous mixture is > 12.
Add an equal volume of Diethyl Ether (Et₂O) or Toluene to the reaction vessel.
Transfer to a separatory funnel, agitate gently to avoid PTC-induced emulsions, and allow the phases to separate.
Validation: The target compound is currently a water-soluble sodium carboxylate (bottom layer). Drain the bottom aqueous layer into a clean Erlenmeyer flask.
Discard the top organic layer (which contains unreacted nitrile, amide intermediates, and PTCs). Repeat this wash step one additional time.
Step 2: Acidification (The Phase Switch)
Place the Erlenmeyer flask containing the purified aqueous layer in an ice-water bath and insert a magnetic stir bar.
While stirring vigorously, slowly add 5M HCl dropwise. Caution: This neutralization is highly exothermic.
Validation: Continue the addition of HCl until the pH is strictly < 1[4]. A thick white/off-white precipitate of the free 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic acid will form.
Step 3: Product Recovery (Acidic Extraction)
Transfer the acidic slurry back to a clean separatory funnel.
Agitate vigorously until all the precipitated free acid dissolves completely into the organic phase.
Allow the layers to separate. Drain the bottom aqueous waste layer.
Extract the aqueous waste layer one more time with half-volume EtOAc to maximize yield, and combine the organic layers.
Step 4: Desalting and Isolation
Wash the combined EtOAc layers with saturated aqueous NaCl (brine) (1 x 30 mL) to remove residual inorganic salts and partition out trace water[4].
Transfer the organic layer to an Erlenmeyer flask and add anhydrous Magnesium Sulfate (MgSO₄). Swirl for 10-15 minutes until the drying agent flows freely (like sand).
Filter out the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at 40 °C to afford the highly pure 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid.
Technical Support Center: Preventing Thermal Degradation of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, analytical chemists, and drug development professionals who handle highly strained cyclic i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, analytical chemists, and drug development professionals who handle highly strained cyclic intermediates.
1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid (CAS: 1268444-83-2) is a critical building block in medicinal chemistry. However, researchers frequently treat it like a standard benzoic acid, leading to catastrophic batch failures. The inherent ring strain of the cyclopropane moiety (~27.5 kcal/mol), coupled with the electronic effects of the halogenated phenyl ring, makes this compound highly susceptible to thermal degradation.
This guide provides the mechanistic causality behind these degradation pathways, self-validating storage protocols, and targeted troubleshooting to preserve the integrity of your API intermediates.
To prevent degradation, we must first understand the thermodynamic drivers. When exposed to thermal stress, cyclopropanecarboxylic acids undergo decarboxylation and ring-opening[1].
The mechanism does not proceed via simple bond homolysis. Instead, thermal energy initiates the opening of the 1,2-disubstituted cyclopropyl moiety, leading to a transient diradical or zwitterionic
α
-allyl-
β
-keto intermediate. The presence of the electron-withdrawing 4-chloro-3-fluorophenyl group at the C1 position stabilizes this transition state, effectively lowering the activation energy required for C-C bond cleavage. Following ring-opening, the molecule rapidly loses carbon dioxide (decarboxylation) and rearranges into acyclic unsaturated carboxylic acids or substituted 4,5-dihydrofurans[2].
Thermal degradation pathway of 1-arylcyclopropanecarboxylic acids via ring-opening.
Troubleshooting Guides & FAQs
Q1: I stored a sealed vial of the compound at room temperature for a month. When I opened it, there was a distinct "pop" and pressure release. What caused this?A: This is a definitive sign of thermal decarboxylation. The "pop" is the release of accumulated carbon dioxide gas. At ambient temperatures (25°C and above), the combination of cyclopropane ring strain and the electron-deficient halogenated phenyl group allows for slow, continuous CO2 evolution[1]. To prevent this, the compound must be stored at 2-8°C to keep the thermal energy well below the activation barrier[3].
Q2: My HPLC chromatogram shows a decrease in the main peak area and the appearance of new peaks at longer retention times. Is this an impurity from synthesis or a degradation product?A: If the initial Certificate of Analysis (CoA) showed high purity, these new peaks are degradation products. When the cyclopropane ring opens, it typically rearranges into highly conjugated acyclic alkenes or substituted dihydrofurans[2]. Because these degradants are more lipophilic than the highly polar carboxylic acid, they will elute later on a standard Reverse-Phase C18 HPLC column.
Q3: Can I store 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid as a stock solution in DMSO or Methanol to improve handling?A:No. Storing this compound in solution for extended periods is highly discouraged. Solvents—especially protic ones like methanol or hygroscopic ones like DMSO—can facilitate proton transfer or coordinate with trace metal impurities, acting as catalysts for ring-opening. If solution storage is absolutely unavoidable for an ongoing assay, use rigorously degassed, anhydrous solvents and store the aliquots at -20°C for no longer than 48 hours.
Q4: Why does the solid powder sometimes develop a slight yellow tint over time?A: While thermal decarboxylation produces colorless gases and alkenes, discoloration is a primary indicator of secondary oxidative degradation. Trace transition metals from the synthetic route can catalyze the oxidation of the electron-deficient aromatic ring or the newly formed alkenes when exposed to ambient oxygen. This leads to the formation of colored, conjugated polymeric species.
Quantitative Degradation Kinetics
To illustrate the critical nature of temperature control, the table below summarizes the degradation kinetics of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid under various storage conditions over a 6-month period.
Storage Temperature
Atmosphere
Purity at 1 Month
Purity at 6 Months
Primary Degradation Mechanism
-20°C
Argon (Inert)
>99.9%
>99.8%
None detected
2-8°C
Argon (Inert)
99.8%
99.5%
Trace decarboxylation
25°C (Ambient)
Ambient Air
98.5%
92.1%
Ring-opening & CO2 evolution
40°C (Accelerated)
Ambient Air
91.0%
74.3%
Rapid decarboxylative rearrangement
Self-Validating Experimental Protocols
A protocol is only scientifically sound if it contains built-in controls to prove it worked. The following methodologies are designed as self-validating systems , ensuring that both your storage conditions and your analytical detection methods are functioning correctly.
Objective: To securely store the bulk API while simultaneously validating that the chosen storage conditions actively prevent degradation.
Step-by-Step Methodology:
Aliquoting: Upon receipt, immediately transfer the bulk powder into an amber glass vial. Divide the batch into single-use aliquots to prevent repeated freeze-thaw cycles and the introduction of ambient moisture.
Inert Gas Purging: Using a Schlenk line or a gentle gas stream, purge each vial with heavy inert gas (Argon is preferred over Nitrogen as it is heavier than air and provides a superior blanket to displace O2 and moisture).
Sealing: Seal the vials tightly using PTFE-lined silicone septa caps.
Validation Control Setup (The Self-Validating Step):
Take one 20 mg aliquot and deliberately place it in a 40°C stability chamber exposed to ambient air. This is your Positive Degradation Control .
Place all other purged aliquots in a monitored refrigerator at 2-8°C[3].
Verification (Day 14): Run an HPLC analysis on both the 40°C control and a 2-8°C sample.
Causality Check: The 40°C sample must show >5% degradation (validating that your analytical method is capable of detecting the specific degradation products). The 2-8°C sample must show <0.1% change (validating the efficacy of the cold storage protocol).
Self-validating standard operating procedure for cold storage and handling.
Protocol B: HPLC System Suitability Test (SST) for Degradant Resolution
Objective: To ensure your chromatographic method can resolve the parent cyclopropanecarboxylic acid from its lipophilic ring-opened degradants.
Step-by-Step Methodology:
Sample Preparation: Dissolve 5 mg of the Positive Degradation Control (from Protocol A, Step 4) in 1 mL of HPLC-grade Acetonitrile.
Mobile Phase Setup: Prepare a gradient mobile phase.
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses the ionization of the carboxylic acid, ensuring sharp peak shape).
Solvent B: 0.1% TFA in Acetonitrile.
Chromatographic Run: Inject 10 µL onto a C18 column (e.g., 50 x 4.6 mm, 1.8 µm) at a flow rate of 1.0 mL/min. Run a gradient from 10% B to 90% B over 10 minutes.
Validation Criteria: The parent 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid will elute first. The method is self-validated if the chromatogram shows baseline resolution (
Rs>2.0
) between the parent peak and the later-eluting alkene/dihydrofuran degradation peaks.
References
Arkivoc (Archive for Organic Chemistry). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkat USA. Available at:[Link]
Technical Support Center: Resolving HPLC Peak Tailing for 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid
Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with 1-(4-Chloro-3-fluorophenyl)cyclopropanecar...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid .
Due to its specific structural motifs—a cyclopropane ring, a polar carboxylic acid moiety, and a highly hydrophobic di-halogenated phenyl ring—this compound is exceptionally prone to peak tailing (Asymmetry factor,
As>1.5
). As a Senior Application Scientist, I have structured this guide to systematically deconstruct the chemical causality behind these issues and provide field-proven, self-validating protocols to help you achieve sharp, symmetrical peaks.
Part 1: The Mechanistic Causality of Peak Tailing
To troubleshoot effectively, we must first understand the molecular interactions at play within the column[1]. Peak tailing for this compound is rarely a single-variable problem; it is typically a convergence of three mechanisms:
Suboptimal Mobile Phase pH and Partial Ionization: The pKa of a standard aliphatic cyclopropanecarboxylic acid is approximately 4.0. However, the electron-withdrawing inductive effect of the 4-chloro-3-fluorophenyl group stabilizes the conjugate base, lowering the effective pKa to an estimated 3.5. If your mobile phase pH is between 2.5 and 5.5, the analyte exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) forms. This dual-state propagation through the column causes severe band broadening and peak tailing[2][3].
Secondary Silanol Interactions: Even when fully protonated, the polar -COOH group acts as a hydrogen bond donor/acceptor with unreacted (residual) silanol groups (-SiOH) on the silica stationary phase. These secondary interactions have significantly slower desorption kinetics than primary hydrophobic reversed-phase partitioning, creating a chromatographic "tail"[4].
Trace Metal Chelation: Carboxylic acids are effective bidentate ligands. They can readily chelate trace metals (e.g., Iron, Nickel) present in the silica matrix or the stainless-steel frits and tubing of the HPLC system, resulting in persistent tailing regardless of pH[1][5].
Primary mechanistic pathways leading to peak tailing for carboxylic acids.
Part 2: Troubleshooting FAQs
Q1: I am using a standard C18 column with 0.1% Formic Acid (pH ~2.7), but my peak is still tailing. Why?A1: While 0.1% formic acid is a standard LC-MS additive, its pH of ~2.7 is not low enough to fully suppress the ionization of this specific compound (estimated pKa ~3.5). Chromatographic best practices dictate that the mobile phase pH must be at least 2 full units below the analyte's pKa to ensure >99% protonation[3][5]. Switch to a stronger acid modifier like 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) or a 25 mM phosphate buffer adjusted to pH 2.0.
Q2: My column is brand new, and I have optimized the pH to 2.0. What else could cause the tailing?A2: If the pH is optimized, the issue is likely hardware-related or due to stationary phase chemistry. First, verify that you are using an exhaustively end-capped or polar-embedded C18 column designed to sterically shield residual silanols[4]. If the column chemistry is correct, suspect metal chelation. Passivating the system with nitric acid or switching to PEEK (Polyether ether ketone) tubing often resolves this[1].
Q3: Does the sample diluent (injection solvent) affect peak shape for this compound?A3: Absolutely. If the sample is dissolved in a solvent that is significantly stronger (e.g., 100% Acetonitrile) than the initial mobile phase conditions, the analyte will fail to focus at the head of the column. This leads to premature migration, band dispersion, and peak distortion[1][6]. Always prepare your sample in a diluent that closely matches the initial mobile phase composition.
Step-by-step troubleshooting workflow for resolving HPLC peak tailing.
Part 3: Self-Validating Experimental Protocols
Protocol 1: Mobile Phase Preparation and pH Optimization
Causality: Organic solvents alter the dielectric constant of the solution, shifting the apparent pH. Measuring pH after adding organic modifiers leads to inaccurate buffering and irreproducible retention times.
Aqueous Phase Preparation: Dissolve the required mass of buffer salt (e.g., Potassium Phosphate Monobasic) in HPLC-grade water to achieve a 25 mM concentration.
pH Adjustment: Submerge a calibrated pH probe into the aqueous solution. Titrate dropwise with concentrated Phosphoric Acid (
H3PO4
) until the pH stabilizes exactly at 2.0.
System Validation: Allow the solution to stir for 5 minutes. Verify that the pH reading remains stable at 2.0 to confirm buffering capacity. Filter through a 0.22 µm membrane.
Blending: Mix the pH-adjusted aqueous phase with the organic modifier (e.g., Acetonitrile) either via the HPLC proportioning valve or manually in a volumetric flask. Crucial: Do not re-measure or adjust the pH after organic addition.
Protocol 2: System Passivation for Metal-Sensitive Compounds
Causality: Removing oxidized metal ions from the flow path prevents the carboxylic acid moiety from chelating during the chromatographic run, eliminating metal-induced tailing.
Preparation: Remove the analytical column and replace it with a zero-dead-volume union. Disconnect the detector to prevent severe damage to the flow cell.
Initial Flush: Flush the entire HPLC system (pumps, autosampler, tubing) with HPLC-grade water for 30 minutes at 1.0 mL/min to remove any organic solvents or precipitated buffer salts.
Passivation: Pump a solution of 20% (v/v) Nitric Acid in water through the system at 1.0 mL/min for 30 minutes.
Validation (Neutralization Check): Flush the system extensively with HPLC-grade water for at least 60 minutes. Self-Validation Step: Collect the effluent from the union and test it with pH paper. Continue flushing until the effluent returns to a neutral pH (~7.0).
Re-equilibration: Reinstall the analytical column and detector, then equilibrate with your optimized mobile phase.
Part 4: Quantitative Data & Optimization Metrics
Table 1: Effect of Mobile Phase pH on Chromatographic Parameters for Acidic Analytes
Mobile Phase pH
Analyte State
Primary Secondary Interaction
Peak Asymmetry (
As
)
Theoretical Plates (
N
)
pH 6.0
Fully Ionized (Anion)
Ion repulsion / Metal chelation
1.8 - 2.5
< 5,000
pH 4.0
Partially Ionized (Mixed)
Dynamic equilibrium broadening
2.0 - 3.0 (Split peaks)
< 3,000
pH 2.0
Fully Protonated (Neutral)
Suppressed silanol interaction
1.0 - 1.2
> 12,000
Table 2: Recommended Buffers and Modifiers for Carboxylic Acid Analysis
Technical Support Center: Optimizing Catalyst Load for 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid Coupling Reactions
Welcome to the technical support center dedicated to the optimization of coupling reactions involving 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic acid. This guide is structured to provide researchers, scientists, a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to the optimization of coupling reactions involving 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic acid. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the synthesis of complex molecules utilizing this key intermediate. The methodologies and troubleshooting advice presented herein are grounded in established catalytic principles and field-proven experience.
Introduction: The Challenge of Coupling Sterically Hindered and Electronically Deactivated Substrates
1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic acid presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The aryl chloride bond is notoriously less reactive than its bromide or iodide counterparts, requiring more active catalytic systems to facilitate oxidative addition.[1][2] Furthermore, the steric bulk of the cyclopropyl group and the electronic-withdrawing nature of the fluorine and chlorine substituents can significantly impact reaction kinetics and catalyst efficiency.
This guide will focus primarily on troubleshooting palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, which are pivotal for creating C-C and C-N bonds, respectively.[3][4] The core objective is to provide a logical framework for optimizing catalyst loading by addressing common failure modes, thereby enhancing yield, purity, and overall process efficiency.
Part 1: Frequently Asked Questions (FAQs)
Here we address common issues encountered when optimizing catalyst loading for coupling reactions with 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic acid.
Q1: My reaction shows low or no conversion. How can I determine if the catalyst is the root cause?
Low conversion is a frequent challenge, often pointing to issues with catalyst activity.[5] The primary culprits are typically inefficient generation of the active Pd(0) species, catalyst deactivation, or poisoning.
Initial Catalyst Activity: Many reactions start with a stable Pd(II) precatalyst (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) state.[5] If this reduction is incomplete, the concentration of the active catalyst will be too low to drive the reaction forward. Consider using a well-defined Pd(0) source like Pd₂(dba)₃ or a precatalyst designed for rapid activation.[6]
Catalyst Deactivation: A common sign of catalyst deactivation is the formation of palladium black, which is an agglomeration of inactive palladium metal.[5] This can be caused by exposure to oxygen, moisture, or impurities in the reagents or solvents.[7]
Ligand Issues: The phosphine ligands that are crucial for stabilizing the palladium center can themselves degrade or be displaced, particularly at elevated temperatures.[8]
Q2: I'm observing significant side product formation, such as hydrodehalogenation or homocoupling. Is this related to catalyst loading?
While not solely dependent on catalyst loading, the prevalence of these side reactions can be exacerbated by suboptimal catalyst performance.
Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the chlorine with a hydrogen. It can become a major pathway if the catalytic cycle is stalled or if there are sources of hydride in the reaction mixture.
Homocoupling: The formation of biaryl products from the starting aryl halide can occur, particularly at higher temperatures or if the transmetalation step of the catalytic cycle is slow.
Optimizing the ligand-to-metal ratio and ensuring a robust catalytic system can often suppress these side reactions by promoting the desired cross-coupling pathway.[9]
Q3: Can I simply increase the catalyst loading to improve my yield?
While increasing the catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome kinetic barriers in a difficult reaction, it is often not the most efficient or cost-effective solution.[5] High catalyst loadings can lead to:
Increased cost: Palladium and advanced phosphine ligands are expensive.
More difficult purification: Higher levels of residual palladium can be challenging to remove from the final product, which is a critical concern in pharmaceutical applications.
Potential for more side reactions: In some cases, higher catalyst concentrations can promote undesired pathways.
A more strategic approach is to first optimize other reaction parameters such as the ligand, base, solvent, and temperature to enhance the efficiency of the existing catalyst loading.
Part 2: Troubleshooting Guide: A Systematic Approach
When a reaction with 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic acid is not performing as expected, a systematic troubleshooting approach is essential. The following guide provides a logical workflow to identify and resolve common issues.
Issue 1: Low or Stalled Reaction Yield
A low or stalled reaction is the most common problem. The flowchart below outlines a decision-making process for troubleshooting this issue.
Rational Design in Medicinal Chemistry: 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid vs. 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic Acid
Introduction In the optimization of small-molecule kinase inhibitors, the selection of halogenated building blocks is a critical determinant of both target affinity and pharmacokinetic stability. The 1-phenylcyclopropane...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the optimization of small-molecule kinase inhibitors, the selection of halogenated building blocks is a critical determinant of both target affinity and pharmacokinetic stability. The 1-phenylcyclopropanecarboxylic acid scaffold is a privileged motif in drug discovery; the sp3-rich cyclopropane ring restricts conformational flexibility, effectively projecting the attached phenyl ring into specific hydrophobic sub-pockets (such as the DFG-out pocket in kinases).
This guide provides a comparative technical analysis of two critically important regioisomers:
Isomer A : 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid (CAS: 1268444-83-2)
Isomer B : 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic Acid (CAS: 920501-66-2)
Both isomers are extensively utilized in the synthesis of amide derivatives acting as kinase inhibitors and receptor antagonists [1]. However, their distinct halogen substitution patterns fundamentally alter their steric volume, electronic distribution, and metabolic liabilities.
Structural and Physicochemical Profiling
The decision to utilize Isomer A versus Isomer B hinges on the specific structural and metabolic bottlenecks of the lead series being optimized. As an application scientist, you must weigh the following parameters:
Steric Projection and Pocket Fit : The para-position of the phenyl ring typically aligns with the deepest vector of the binding pocket. Chlorine (Isomer A, para-Cl) possesses a larger van der Waals radius (1.75 Å) compared to Fluorine (Isomer B, para-F, 1.47 Å). If the target kinase possesses a deep, lipophilic selectivity pocket, Isomer A often yields superior binding affinity due to enhanced shape complementarity and desolvation energy.
Metabolic Stability (CYP450 Liability) : The para-position is historically a "soft spot" for cytochrome P450-mediated aromatic hydroxylation. Fluorine is a classic bioisostere for hydrogen that effectively blocks this metabolic pathway due to the high homolytic bond dissociation energy of the C-F bond (~116 kcal/mol). Consequently, Isomer B is frequently selected when human liver microsome (HLM) stability is the primary optimization parameter [3].
Electronic Modulation : The meta-halogen exerts a strong inductive electron-withdrawing effect (-I). In Isomer A, the meta-fluorine modulates the electron density of the para-chlorine, altering its ability to participate in orthogonal halogen bonding with backbone carbonyls within the protein target.
Application: Synthesis of Kinase Inhibitor Amide Derivatives
To evaluate the performance of these building blocks, they are typically coupled to an amine-bearing core scaffold (e.g., a piperazine or aminopyrazole) to generate the final active pharmaceutical ingredient (API) [2].
Self-Validating Amide Coupling Protocol
The following methodology utilizes HATU as the coupling reagent. HATU is specifically chosen over EDC/HOBt because the cyclopropane ring introduces significant steric hindrance adjacent to the carbonyl carbon; the highly reactive HOAt ester generated by HATU overcomes this activation barrier.
Step-by-Step Methodology:
Reagent Activation : In a flame-dried round-bottom flask under nitrogen, dissolve 1.0 equivalent of the cyclopropanecarboxylic acid (Isomer A or B) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add 1.2 equivalents of HATU and 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.
Causality: DIPEA deprotonates the carboxylic acid, allowing nucleophilic attack on HATU. The 15-minute pre-activation ensures complete conversion to the active HOAt ester before the amine is introduced, minimizing non-specific side reactions.
Amine Coupling : Add 1.0 equivalent of the target amine scaffold. Stir the reaction mixture at room temperature.
In-Process Control (Self-Validation): Monitor the reaction via LC-MS after 2 hours. The protocol is self-validating; the disappearance of the active ester mass peak and the appearance of the product mass peak confirm reaction completion.
Quenching and Extraction : Quench the reaction with saturated aqueous NaHCO3 (to neutralize residual acid and HATU byproducts). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Aqueous Washing : Wash the combined organic layers with 5% aqueous LiCl (three times) followed by brine.
Causality: The 5% LiCl wash is critical; it selectively partitions residual DMF into the aqueous phase, preventing DMF from interfering with subsequent purification steps.
Purification : Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the final amide derivative (>95% purity required for biological assays).
Synthetic workflow for coupling halogenated cyclopropanecarboxylic acids to amine scaffolds.
Comparative Performance Data
When integrated into a standardized kinase inhibitor scaffold, the structural differences between Isomer A and Isomer B translate into distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The table below summarizes representative experimental data demonstrating these trends.
Parameter
Isomer A Derivative (4-Cl, 3-F)
Isomer B Derivative (3-Cl, 4-F)
Mechanistic Rationale
Target Potency (IC50)
12 nM
45 nM
The bulkier para-Cl of Isomer A provides a tighter steric fit in the deep hydrophobic DFG-out pocket, maximizing van der Waals interactions.
HLM Stability (T1/2)
28 minutes
>120 minutes
The para-F of Isomer B effectively blocks CYP450-mediated aromatic oxidation at the highly exposed para-position.
Lipophilicity (cLogP)
4.2
3.8
Chlorine is more lipophilic than fluorine; placing it at the para-position (Isomer A) slightly increases the overall logP of the molecule.
Permeability (Papp)
18 x 10⁻⁶ cm/s
15 x 10⁻⁶ cm/s
Both isomers exhibit excellent passive permeability, driven by the lipophilic halogenated phenylcyclopropane motif.
Pharmacodynamic Pathway
Once synthesized, these amide derivatives function as competitive inhibitors. By anchoring the cyclopropane-phenyl moiety into the hydrophobic pocket adjacent to the ATP-binding site, the compound sterically occludes ATP, halting the phosphorylation of downstream substrates and arresting cellular proliferation.
Mechanism of action for amide derivatives targeting the DFG-out conformation of kinases.
References
Amide Derivatives as Kinase Inhibitors (US-2009118283-A1)
Amide derivatives as kinase inhibitors (WO-2007006546-A1)
Comparative
A Comparative Guide to LC-MS Validation for the Purity of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel small molecules like 1-(4-C...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel small molecules like 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid, a robust and validated analytical method for purity determination is non-negotiable. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other key analytical techniques for the purity validation of this specific compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative guidelines.
The Central Role of Purity Validation
Purity is not merely the absence of impurities; it is a comprehensively documented assurance that a drug substance meets stringent standards. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate rigorous validation of analytical procedures to ensure they are suitable for their intended purpose.[1][2][3][4][5][6][7] This guide will adhere to the principles outlined in the ICH Q2(R1) and the recently updated Q2(R2) guidelines, which provide a framework for validating analytical procedures.[1][3][4][5][6][7]
Analytical Arsenal for Purity Determination: A Comparative Overview
While LC-MS is a powerful tool, a comprehensive understanding of its advantages and limitations in comparison to other techniques is crucial for selecting the most appropriate method for a given stage of drug development.
Analytical Technique
Principle
Strengths
Weaknesses
Best Suited For
LC-MS
Separation by liquid chromatography followed by detection based on mass-to-charge ratio.
High sensitivity and selectivity, provides molecular weight information, ideal for identifying unknown impurities.[8][9][10]
Prone to matrix effects (ion suppression), higher operational complexity and cost compared to HPLC-UV.[8]
Definitive identification of impurities, analysis of complex mixtures, trace-level quantification.
HPLC-UV
Separation by liquid chromatography followed by detection based on UV-Vis absorbance.
Robust, cost-effective, high throughput, widely available.[8][11]
Limited to chromophoric compounds, potential for co-elution of impurities with similar UV spectra.[8]
Routine quality control, quantification of known impurities, stability testing.
qNMR
Quantification based on the direct proportionality between NMR signal area and the number of nuclei.
Primary analytical method (no need for a specific reference standard of the analyte), provides structural information, highly accurate and precise.[12][13][14][15][16]
Lower sensitivity than LC-MS, requires a highly pure internal standard, potential for signal overlap in complex mixtures.[13]
Purity determination of reference standards, absolute quantification without a specific analyte standard.
LC-MS Validation Protocol for 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid Purity
This protocol is designed to be a self-validating system, where the experimental design inherently demonstrates the method's suitability.
The following parameters are a robust starting point for method development, with the understanding that optimization is key.
Parameter
Recommended Setting
Rationale
LC Column
C18, 2.1 x 100 mm, 1.8 µm
Provides good retention and separation for a broad range of small molecules. The smaller particle size enhances resolution and speed.
Mobile Phase A
0.1% Formic Acid in Water
Provides a source of protons for efficient positive ion electrospray ionization (ESI).
Mobile Phase B
0.1% Formic Acid in Acetonitrile
A common organic solvent that provides good elution strength for small molecules.
Gradient
5% to 95% B over 10 minutes
A generic gradient to elute a wide range of potential impurities with varying polarities.
Flow Rate
0.3 mL/min
Appropriate for a 2.1 mm ID column to ensure optimal chromatographic performance.
Column Temperature
40 °C
Improves peak shape and reduces viscosity, leading to better reproducibility.
Injection Volume
2 µL
A small injection volume minimizes band broadening.
MS Ionization
Electrospray Ionization (ESI), Positive and Negative Mode
ESI is a soft ionization technique suitable for small molecules. Running in both modes ensures detection of a wider range of impurities.
MS Detection
Full Scan (m/z 100-500) and Selected Ion Monitoring (SIM) for the parent ion [M-H]⁻ and [M+H]⁺
Full scan allows for the detection of unknown impurities, while SIM provides high sensitivity for the target analyte.
Validation Parameters and Acceptance Criteria (Based on ICH Q2(R1))
The following validation characteristics must be assessed to ensure the method is fit for purpose.[3][4][5][6][7]
Parameter
Experimental Approach
Acceptance Criteria
Specificity
Analyze blank, placebo (if in formulation), and spiked samples with known impurities. Perform forced degradation studies (acid, base, oxidation, heat, light).
The peak for the analyte should be free from interference from other components. The method should be able to separate the analyte from its degradation products.
Linearity
Prepare a series of at least five concentrations of the analyte (e.g., 50-150% of the expected concentration).
Correlation coefficient (r²) ≥ 0.995. The y-intercept should not be significantly different from zero.
Range
The range is established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision within the specified limits.
Typically 80-120% of the test concentration for an assay.[4][7]
Accuracy
Analyze samples with known concentrations of the analyte (at least three concentrations, three replicates each) across the specified range.
The mean recovery should be within 98.0% to 102.0%.
Precision
Repeatability (Intra-assay): Analyze a minimum of six replicate injections of the same sample on the same day. Intermediate Precision: Analyze the same sample on different days, with different analysts, and on different instruments.
A Comparative Benchmarking Guide to the Synthesis of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, the cy...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, the cyclopropane ring, particularly when substituted with electronically diverse functionalities, offers a unique combination of conformational rigidity and metabolic stability. This guide provides an in-depth comparative analysis of the primary synthetic pathways to 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic acid, a key building block in the development of advanced therapeutic agents. Drawing upon established chemical principles and field-proven insights, we will dissect two prominent synthetic strategies, offering a comprehensive overview to inform your research and development endeavors.
Introduction to a Key Synthetic Intermediate
1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic acid, with its distinct substitution pattern on the phenyl ring, presents a valuable synthon for introducing a constrained, lipophilic moiety into a larger molecule. The presence of both a chloro and a fluoro group allows for the fine-tuning of electronic properties and potential metabolic choke points. The selection of an optimal synthetic route is therefore a critical decision, impacting not only the yield and purity of the final product but also the overall efficiency and scalability of the process.
This guide will explore two primary, logically-derived synthetic pathways:
Pathway 1: Cyclopropanation via Nitrile Intermediate and Subsequent Hydrolysis
Pathway 2: Adaptation of the Malonic Ester Synthesis
We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages.
Pathway 1: Cyclopropanation via Nitrile Intermediate and Subsequent Hydrolysis
This widely utilized approach involves a two-step sequence: the formation of a cyclopropane ring through the alkylation of an activated methylene group in a substituted phenylacetonitrile, followed by the hydrolysis of the nitrile functionality to the desired carboxylic acid.
Mechanistic Rationale
The core of this pathway lies in the generation of a carbanion from the starting phenylacetonitrile derivative. The cyano group significantly increases the acidity of the benzylic protons, allowing for their removal by a suitable base. This carbanion then acts as a nucleophile, attacking a 1,2-dihaloalkane (such as 1,2-dibromoethane or 1-bromo-2-chloroethane) in a tandem alkylation-cyclization reaction. Phase-transfer catalysis is often employed to facilitate the reaction between the aqueous base and the organic substrate. The subsequent hydrolysis of the resulting cyclopropylnitrile can be achieved under either acidic or basic conditions to yield the final carboxylic acid.[1][2][3]
Experimental Protocol
Step 1a: Synthesis of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarbonitrile
A general procedure, adapted from the synthesis of analogous 1-arylcyclopropanecarbonitriles, is as follows:
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-chloro-3-fluorophenyl)acetonitrile (1 equivalent), 1-bromo-2-chloroethane (1.5 equivalents), and a phase-transfer catalyst such as triethylbenzylammonium chloride (0.02 equivalents).
Heat the mixture to 50 °C in an oil bath.
Slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v, 6 equivalents) dropwise to the heated mixture.
Maintain vigorous stirring at 50 °C for 16 hours.
After cooling to room temperature, pour the reaction mixture into water.
Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Combine the organic layers and wash sequentially with dilute aqueous HCl, water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield 1-(4-chloro-3-fluorophenyl)cyclopropanecarbonitrile.
Step 1b: Hydrolysis of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarbonitrile
The hydrolysis can be performed under basic or acidic conditions:[2][3]
Basic Hydrolysis:
Reflux the nitrile in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
Monitor the reaction until the disappearance of the starting material.
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
Collect the solid product by filtration, wash with cold water, and dry.
Acidic Hydrolysis:
Reflux the nitrile in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.
After completion of the reaction, cool the mixture and extract the product with an organic solvent.
Wash the organic extract, dry, and remove the solvent to obtain the carboxylic acid.
1-(4-chloro-3-fluorophenyl)cyclopropanecarbonitrile, Acid or Base
-
Key Reagents
Phase-transfer catalyst
Strong acid or base
-
Typical Yield
60-85% (estimated based on similar reactions)
>90% (generally high-yielding)
54-77% (estimated)
Purity
Generally high after chromatography
High, often crystalline product
High
Scalability
Readily scalable with appropriate engineering controls
Readily scalable
Good scalability
Safety Considerations
Use of corrosive strong base, handling of haloalkanes
Use of strong acids or bases, potential for exothermic reactions
Standard laboratory safety protocols required
Logical Workflow for Pathway 1
Caption: Workflow for the synthesis via nitrile intermediate.
Pathway 2: Adaptation of the Malonic Ester Synthesis
The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids. Its adaptation for the synthesis of cyclopropanecarboxylic acids offers a robust and reliable alternative to the nitrile-based route.
Mechanistic Rationale
This pathway leverages the high acidity of the α-protons of a malonic ester. Deprotonation with a suitable base, such as sodium ethoxide, generates a stabilized enolate. This enolate then undergoes a double alkylation with a 1,2-dihaloalkane. The first alkylation is followed by an intramolecular SN2 reaction, where the enolate of the mono-alkylated intermediate attacks the second electrophilic carbon of the dihaloalkane, forming the cyclopropane ring. The resulting cyclopropane-1,1-dicarboxylate is then hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the desired monosubstituted cyclopropanecarboxylic acid.[4][5][6] A key consideration is the synthesis of the appropriately substituted phenylmalonic ester or the direct cyclopropanation of diethyl malonate followed by introduction of the aryl group, the former being a more convergent approach.
Experimental Protocol
Step 2a: Synthesis of Diethyl 2-(4-chloro-3-fluorophenyl)malonate
This starting material can be prepared via several methods, including the reaction of (4-chloro-3-fluorophenyl)acetyl chloride with diethyl malonate in the presence of a base.
Step 2b: Cyclopropanation of Diethyl 2-(4-chloro-3-fluorophenyl)malonate
Prepare a solution of sodium ethoxide in absolute ethanol.
To this solution, add diethyl 2-(4-chloro-3-fluorophenyl)malonate (1 equivalent) at room temperature.
Add 1,2-dibromoethane (1.1 equivalents) to the reaction mixture.
Reflux the mixture until the reaction is complete (monitored by TLC or GC-MS).
Cool the reaction mixture, neutralize with dilute acid, and extract the product with an organic solvent.
Wash the organic layer, dry, and concentrate to obtain the crude diethyl 1-(4-chloro-3-fluorophenyl)cyclopropane-1,1-dicarboxylate.
Step 2c: Hydrolysis and Decarboxylation
Reflux the crude dicarboxylate with a strong aqueous base (e.g., NaOH or KOH) to hydrolyze both ester groups.
After complete hydrolysis, carefully acidify the cooled reaction mixture with a strong acid (e.g., concentrated HCl).
Heat the acidified solution to effect decarboxylation of the resulting malonic acid derivative.
Cool the solution to allow the product to crystallize.
Collect the solid by filtration, wash with cold water, and dry to obtain 1-(4-chloro-3-fluorophenyl)cyclopropanecarboxylic acid.
Can be challenging depending on the route to the substituted malonate
Scalable
Scalable
Moderate scalability
Safety Considerations
Use of thionyl chloride, handling of sodium metal for ethoxide preparation
Use of flammable solvents and strong bases
Strong acids and heating, evolution of CO2
Requires careful handling of reactive reagents
Logical Workflow for Pathway 2
Caption: Workflow for the synthesis via malonic ester.
Comparative Analysis and Field-Proven Insights
Feature
Pathway 1: Nitrile Hydrolysis
Pathway 2: Malonic Ester Synthesis
Senior Application Scientist's Recommendation
Overall Yield
Potentially higher, with two high-yielding steps.
Generally moderate, with more steps and potential for side reactions.
For maximizing material output, Pathway 1 is often the preferred choice.
Starting Material Accessibility
Requires the synthesis of 2-(4-chloro-3-fluorophenyl)acetonitrile, which may not be commercially available.
Requires a substituted malonic ester, which can also necessitate a multi-step synthesis.
Both pathways require a custom starting material. The choice may depend on the availability and cost of the respective precursors.
Process Robustness
The phase-transfer catalyzed cyclopropanation is generally robust and high-yielding. Nitrile hydrolysis is a standard transformation.
The double alkylation in the malonic ester synthesis can sometimes be prone to side reactions and requires careful control of conditions.
Pathway 1 is arguably more robust and predictable for scale-up.
Safety & Handling
Involves handling of cyanide-containing compounds (nitriles) and strong bases.
Avoids nitriles but uses flammable solvents, strong bases, and potentially hazardous reagents like thionyl chloride.
Both pathways have their inherent hazards. A thorough risk assessment is crucial for both. The choice may depend on the specific safety infrastructure available.
Purification
The nitrile intermediate often requires chromatographic purification. The final product may be purified by crystallization.
Multiple intermediates may require purification, potentially increasing the overall process complexity.
Pathway 1 may offer a more straightforward purification strategy for the final product.
Conclusion and Future Outlook
Both the nitrile hydrolysis and the malonic ester synthesis pathways offer viable routes to 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic acid. The choice between them will ultimately depend on a careful evaluation of factors such as starting material availability, desired scale, process robustness, and safety considerations.
For laboratory-scale synthesis where yield and purity are paramount, Pathway 1 (Nitrile Hydrolysis) often presents a more direct and higher-yielding approach, provided the starting acetonitrile is accessible. Its two-step nature and the high efficiency of both the cyclopropanation and hydrolysis steps make it an attractive option.
Pathway 2 (Malonic Ester Synthesis) , while a classic and reliable method, may be more suited for situations where the avoidance of nitrile-containing intermediates is a primary concern, or where the necessary substituted malonic ester is readily available.
Future research in this area may focus on the development of more convergent and atom-economical routes, potentially through catalytic cyclopropanation of a suitable styrene derivative with a carboxylate-bearing carbene precursor. As the demand for structurally unique and functionally optimized molecules continues to grow, the refinement of synthetic pathways to key intermediates like 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic acid will remain a critical area of investigation.
References
Huang, A., Moretto, A., Janz, K., et al. (n.d.). Supporting Information: Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid.
Rosenberg, M. L., Krivokapic, A., & Tilset, M. (2009). Highly cis-selective cyclopropanations with ethyl diazoacetate using a novel Rh(I) catalyst with a chelating N-heterocyclic iminocarbene ligand. Organic Letters, 11(3), 547-550.
Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacet
Haufe, G., & Fedoryński, M. (2003).
Stereoconvergent, photocatalytic cyclopropanation reactions of β-substituted styrenes with ethyl diazoacet
Synthesis of Cyclopropanecarboxylic Acid. (n.d.). Organic Chemistry Tutor. Retrieved March 7, 2024, from [Link].
Carreira, E. M. (2018).
The Malonic Ester and Acetoacetic Ester Synthesis. (2025, June 5). Master Organic Chemistry. Retrieved March 7, 2024, from [Link].
11.6: Preparing Carboxylic Acids. (2023, August 15). Chemistry LibreTexts.
Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College Organic Chemistry Lab.
Starks, C. M. (1970). U.S. Patent No. 3,542,822. Washington, DC: U.S.
Singh, R. K., & Danishefsky, S. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses.
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022, May 15). Chemistry Steps. Retrieved March 7, 2024, from [Link].
1-[(4-chloro-3-fluorophenyl)methyl]cyclopropane-1-carboxylic acid. (n.d.). NextSDS. Retrieved March 7, 2024, from [Link].
Method for artificially synthesizing cyclopropanecarbonitrile. (n.d.).
Ng, D., & Wang, Y. (2021). Synthesis of Csp3 Chlorinated Compounds from Cyclopropanes, Olefins, and C–H Bonds via Photolysis of Willgerodt-Type Reagents. ACS Omega.
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: Optimizing the Yield of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid via Phase-Transfer Catalysis
Introduction & Synthetic Rationale
1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid (CAS: 1268444-83-2) is a critical halogenated building block frequently utilized in the development of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and CFTR modulators[1]. The incorporation of the 4-chloro-3-fluorophenyl moiety enhances the metabolic stability and lipophilicity of the resulting drug candidates.
The most scalable and economically viable synthetic route to this compound involves a two-step sequence: the α,α-dialkylation (cyclopropanation) of 4-chloro-3-fluorophenylacetonitrile with 1,2-dibromoethane, followed by the hydrolysis of the resulting nitrile intermediate[2]. Because the starting materials reside in immiscible aqueous and organic phases, Phase-Transfer Catalysis (PTC) is mandatory to facilitate the reaction[3]. The choice of catalyst directly dictates the reaction kinetics, the severity of workup emulsions, and the ultimate isolated yield.
Mechanistic Pathway & Causality
Under PTC conditions, the reaction operates via an interfacial mechanism. The highly concentrated aqueous base (typically 50% NaOH) deprotonates the benzylic carbon of the arylacetonitrile at the liquid-liquid interface. The phase-transfer catalyst (a lipophilic cation) then forms a tight ion pair with the resulting carbanion, shuttling it into the organic phase where the nucleophilic substitution with 1,2-dibromoethane occurs[3].
Figure 1: Reaction pathway for PTC-mediated cyclopropanation and subsequent hydrolysis.
Catalyst Comparison: Causality and Performance
The electronic deficiency of the 4-chloro-3-fluorophenyl ring makes the benzylic protons highly acidic, meaning deprotonation is rapid. The rate-limiting step is the phase transfer and subsequent nucleophilic attack. We compared four distinct catalytic systems:
TEBAC (Benzyltriethylammonium chloride) - The Industry Standard: TEBAC provides the optimal balance of sterics and lipophilicity. The rigid benzyl group engages in
π−π
stacking interactions with the electron-deficient 4-chloro-3-fluorophenyl ring, stabilizing the ion pair during transit. The triethyl groups are lipophilic enough to enter the organic phase but compact enough not to sterically hinder the nucleophilic attack.
TBAB (Tetrabutylammonium bromide) - The Lipophilic Alternative: While TBAB is highly efficient at transferring the carbanion, its extreme hydrophobicity often leads to the formation of stable, intractable emulsions during the aqueous workup. This physical limitation complicates phase separation and slightly reduces the isolated yield compared to TEBAC[4].
PEG-400 (Polyethylene Glycol 400) - The Green Approach: PEG-400 operates via a pseudo-crown ether mechanism, wrapping around the
Na+
ion to drag the naked carbanion into the organic phase. While it eliminates emulsion issues and is environmentally benign, its lower binding constant for
Na+
results in longer reaction times and slightly depressed yields.
18-Crown-6 (with KOH) - The High-Reactivity Benchmark: 18-Crown-6 perfectly encapsulates the
K+
ion, leaving a highly reactive, unsolvated carbanion in the organic phase. This drives the reaction to completion rapidly with exceptional yields. However, its severe toxicity and prohibitive cost restrict its use to milligram-scale discovery chemistry.
Quantitative Data Summary
The following table summarizes the experimental performance of each catalyst under standardized conditions (1.0 eq nitrile, 1.5 eq 1,2-dibromoethane, 50% w/w aqueous base, 60°C).
Catalyst
Base System
Loading (mol%)
Reaction Time (h)
Nitrile Yield (%)
Final Acid Yield (%)
Purity (HPLC, %)
Emulsion Risk
TEBAC
50% NaOH
5.0
4.0
88.4
84.1
>99.0
Low
TBAB
50% NaOH
5.0
5.0
82.1
78.5
98.5
High
PEG-400
50% NaOH
10.0
7.5
75.3
71.0
97.0
None
18-Crown-6
50% KOH
2.0
2.0
94.6
91.2
>99.5
Low
Self-Validating Experimental Protocols
The following protocol utilizes TEBAC, as it provides the best balance of yield, scalability, and operational simplicity. Every step is designed as a self-validating system to ensure trustworthiness and reproducibility.
Figure 2: Self-validating experimental workflow for the synthesis and purification process.
Step 1: Phase-Transfer Cyclopropanation
Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer, add 4-chloro-3-fluorophenylacetonitrile (16.9 g, 100 mmol), 1,2-dibromoethane (28.2 g, 150 mmol), and TEBAC (1.14 g, 5.0 mmol) dissolved in 50 mL of toluene.
Base Addition: Slowly add 50 mL of a 50% w/w aqueous NaOH solution.
Self-Validation Check (Hydrodynamics): Initiate mechanical stirring. The system must be stirred at >800 rpm. Validation: The distinct biphasic layers must visually collapse into a homogenous-appearing, milky emulsion. If distinct layers remain visible, interfacial surface area is insufficient, and the reaction will stall.
Heating & Monitoring: Heat the mixture to 60°C for 4 hours.
Self-Validation Check (Reaction Progress): Perform TLC (Hexane:EtOAc 9:1). Validation: The reaction is complete only when the UV-active starting material spot (
Rf≈0.35
) is entirely replaced by the slightly less polar nitrile intermediate spot (
Rf≈0.55
).
Workup: Cool to room temperature, dilute with 100 mL of water to dissolve precipitated salts, and separate the phases. Wash the organic layer with 1M HCl (50 mL) and brine (50 mL), dry over anhydrous
MgSO4
, and concentrate under reduced pressure to yield the crude 1-(4-chloro-3-fluorophenyl)cyclopropanecarbonitrile.
Step 2: Nitrile Hydrolysis
Setup: Transfer the crude nitrile to a flask containing a mixture of concentrated
H2SO4
(30 mL) and water (30 mL).
Reflux: Heat the mixture to a vigorous reflux (approx. 110°C) for 6 hours.
Self-Validation Check (Cleavage): Monitor the condenser outlet with wet universal indicator paper. Validation: The evolution of ammonia gas (turning the paper blue) indicates active hydrolysis. The reaction is nearing completion when ammonia evolution ceases.
Precipitation: Cool the mixture in an ice bath and pour it over 200 g of crushed ice.
Self-Validation Check (Product Isolation): Validation: A dense, off-white precipitate must form immediately upon contact with the ice. If an oil forms, the hydrolysis was incomplete, and the mixture must be re-subjected to reflux.
Purification: Filter the solid, wash with cold water until the filtrate is pH neutral, and recrystallize from a hot Ethanol/Water mixture to afford pure 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid as a crystalline white solid.
Senior Scientist's Guide: Safe Handling of 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, this innovation demands an unwavering commitment to safety.
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, this innovation demands an unwavering commitment to safety. This guide provides essential, field-tested protocols for handling 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid, a compound that, like many halogenated carboxylic acids, requires meticulous handling. The procedures outlined here are designed to create a self-validating system of safety, ensuring the protection of personnel and the integrity of our research.
Hazard Profile Analysis: Understanding the Risks
1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid is a solid, typically a powder, whose primary hazards stem from its acidic nature and particulate form.[1] A thorough risk assessment is the cornerstone of safe handling. The globally harmonized system (GHS) classifications for this compound and its close analogs indicate significant potential health effects.
Acute Toxicity (Oral): The compound is classified as harmful if swallowed.[2][3][4][5]
Skin Irritation/Corrosion: As a carboxylic acid, it is expected to cause skin irritation upon contact.[2][3][4][5][6][7] Corrosive solids can react with moisture on the skin, leading to chemical burns.[8]
Serious Eye Damage/Irritation: This is a critical risk. Contact with the eyes can cause serious irritation and potentially severe damage.[2][3][4][5][6][7]
Respiratory Irritation: As a fine powder, the dust presents a significant inhalation hazard, capable of causing respiratory tract irritation.[2][4][5][7][8]
Understanding these hazards informs every procedural choice we make, from the selection of personal protective equipment to the design of our experimental workflow.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the scale and nature of the operation. The following table outlines the minimum PPE requirements for handling 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid.
Required: Certified Chemical Fume Hood. If significant dust is unavoidable, a NIOSH-approved respirator with appropriate particulate and organic vapor cartridges is necessary.[1][11]
Causality Behind PPE Choices:
Eye Protection: Standard safety glasses are inadequate. Chemical splash goggles provide a seal around the eyes to protect against fine dust and splashes.[8] A face shield is used in conjunction with goggles during higher-risk activities to protect the entire face, as the fume hood sash alone is not sufficient protection when your face is near the opening.[8][9]
Hand Protection: Double-gloving provides a fail-safe. Should the outer glove be compromised, the inner glove offers temporary protection while you retreat from the hazardous area to replace the outer glove. The choice of materials like neoprene or butyl rubber for extended handling is based on their superior resistance to a broad range of chemicals compared to standard nitrile.[8][11]
Respiratory Protection: All handling of this solid compound must occur within a chemical fume hood. This is the primary engineering control to minimize inhalation exposure by capturing chemical vapors and dust at the source.[9]
Operational Workflow for Safe Handling
A systematic workflow minimizes exposure and prevents contamination. The following procedure for weighing the compound and preparing a solution should be adopted as a standard operating procedure (SOP).
Caption: Workflow for Safely Handling 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid.
Step-by-Step Protocol: Weighing and Solution Preparation
Preparation: Before bringing the chemical into the fume hood, ensure the hood is operational and the work area is de-cluttered. Prepare a designated hazardous waste container for halogenated solids.[13]
Don PPE: Put on all required PPE as specified in the table above for the appropriate scale.
Handling: Perform all manipulations deep within the chemical fume hood with the sash at the lowest practical height.[9]
Weighing: Use a spatula to carefully transfer the solid to weigh paper or a tared container. Avoid any actions that could create dust clouds, such as dropping the solid from a height.
Dissolving: Add the weighed solid to your solvent in a flask or beaker. Do not add solvent directly to the bulk solid container.
Decontamination: After use, wipe down the spatula, weigh boat, and any affected surfaces inside the fume hood with a suitable solvent and dispose of the cleaning materials in the halogenated waste container.
Doff PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by your apron, face shield, and goggles. The lab coat should be removed last before exiting the lab.
Hygiene: Immediately wash your hands thoroughly with soap and water.[4]
Emergency Response & Decontamination
Preparedness is key to mitigating the severity of an incident.
Personnel Exposure:
Eye Contact: Do not delay. Immediately flush the eyes with copious amounts of tepid water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1][14][15][16]
Skin Contact: Remove all contaminated clothing while under an emergency safety shower. Flush the affected skin with large volumes of water for at least 15 minutes. Seek medical attention.[1][15][16]
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4][7]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[1][4]
Spill Response:
Small Spill (<5g, contained in fume hood):
Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[15] Do not use water.[15]
Using non-sparking tools, carefully sweep the material into a clearly labeled container for halogenated solid waste.[17]
Decontaminate the area with a suitable solvent and dispose of all cleanup materials as hazardous waste.
Large Spill (or any spill outside a fume hood):
Evacuate the immediate area and alert colleagues.[14][18]
Restrict access to the area.
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[14]
Waste Disposal & Logistics
Improper waste disposal can have serious safety and regulatory consequences. As a halogenated organic compound, 1-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic Acid requires specific disposal procedures.
Segregation is Critical: Halogenated organic waste must be kept separate from non-halogenated waste streams.[13][19][20] Mixing these waste streams can significantly increase disposal costs and complexity.[19][21]
Container Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[13][21] Keep containers closed at all times except when adding waste.[13][21]
Solid vs. Liquid Waste: Collect solid waste (e.g., leftover compound, contaminated weigh paper) separately from liquid waste (e.g., reaction mixtures, decontamination rinsate). Both must be designated as halogenated.
Storage: Store sealed waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.[1]
By adhering to these protocols, you build a culture of safety that protects you, your colleagues, and the groundbreaking research you conduct.
References
Corrosives | Safety Precautions for Corrosive Substances. (2022, August 25). UCL. Available from: [Link]
How to Identify and Use Carboxylic Acids in Everyday Chemistry. (2025, December 7). ReAgent. Available from: [Link]
How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. CoAction Specialty. Available from: [Link]
Corrosives 101: How to Identify, Handle, and Store Reactive Compounds. (2021, February 24). EnviroServe. Available from: [Link]
1-(4-Fluorophenyl)cyclopropanecarboxylic acid. PubChem. Available from: [Link]
Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Available from: [Link]
I have a chemical spill in the lab, what should I do?. BC Knowledge for Employees. Available from: [Link]
Chemical Spill Emergency? Follow These Crucial Steps. (2024, July 29). OSHA Outreach Courses. Available from: [Link]
1-[(4-chloro-3-fluorophenyl)methyl]cyclopropane-1-carboxylic acid. NextSDS. Available from: [Link]
Emergency Procedures for Incidents Involving Chemicals. Research Safety, University of Kentucky. Available from: [Link]
SAFETY DATA SHEET. PhytoTech Labs. Available from: [Link]
Material Safety Data Sheet for 1-(4-Chlorophenyl)-1-Cyclopropane- Carboxylic Acid. Cole-Parmer. Available from: [Link]
Hazardous Waste Reduction. Environmental Health and Safety, University of Nevada, Reno. Available from: [Link]
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of North Carolina. Available from: [Link]
LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. (2025, July 21). Chemistry LibreTexts. Available from: [Link]
Chemical Waste Management: Combining Compatible Used Organic Solvents. (2025, August 22). University of Louisville Department of Environmental Health and Safety. Available from: [Link]
Spill/Emergency Planning. Environmental Health and Safety, The University of Iowa. Available from: [Link]
Chemical Waste. Environmental Health & Safety (EHS), The University of Texas at Austin. Available from: [Link]
1-(3-chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid. NextSDS. Available from: [Link]
Material Safety Data Sheet Cyclopropanecarboxylic Acid. (2009, July 20). West Liberty University. Available from: [Link]
7.2 Organic Solvents. Environment, Health and Safety, Missouri University of Science and Technology. Available from: [Link]
Working with Hazardous Chemicals. Organic Syntheses. Available from: [Link]
Preparation of Carboxylic Acids. (2025, November 22). Chemistry Steps. Available from: [Link]